Product packaging for Divanillin(Cat. No.:CAS No. 2092-49-1)

Divanillin

Cat. No.: B108160
CAS No.: 2092-49-1
M. Wt: 302.28 g/mol
InChI Key: NSTQUZVZBUTVPY-UHFFFAOYSA-N
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Description

a lignin-related compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B108160 Divanillin CAS No. 2092-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-13-5-9(7-17)3-11(15(13)19)12-4-10(8-18)6-14(22-2)16(12)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTQUZVZBUTVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=O)OC)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862830
Record name 6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-dicarbaldehyde
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Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; Fruity vanilla aroma
Record name Divanillin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1859/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water; soluble in benzyl alcohol, Soluble (in ethanol)
Record name Divanillin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1859/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2092-49-1
Record name Divanillin
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Record name Dehydrodivanillin
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Record name Dehydrodivanillin
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Record name 6,6'-Dihydroy-5,5'-dimethoxy-biphenyldicarboxald.
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Record name DIVANILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PYY1H4BT
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Record name Divanillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032245
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

315.00 °C. @ 760.00 mm Hg
Record name Divanillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Divanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Divanillin, also known as dehydrothis compound or 5,5'-bivanillin, is a homodimer of vanillin formed through oxidative coupling.[1][2] This symmetrical biphenyl compound has garnered significant interest for its roles as a taste enhancer, a bio-based building block for polymers, and a promising therapeutic agent.[1][3] Its unique structure, featuring two vanillin units linked by a C-C bond, gives rise to a distinct set of chemical and physical properties that are critical for its application in various scientific fields.[1][4]

This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of key chemical processes and biological interactions.

Chemical Identity and Structure

This compound is structurally characterized by two vanillin moieties connected at their 5-positions. This linkage creates a biphenyl structure with aldehyde, hydroxyl, and methoxy functional groups on each aromatic ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Alternate IUPAC Name 3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde[5]
CAS Number 2092-49-1
Molecular Formula C₁₆H₁₄O₆[4]
Molecular Weight 302.28 g/mol [5]
Synonyms Dehydrothis compound, 5,5'-Bivanillin

Physicochemical Properties

The physical state and solubility of this compound are fundamental to its handling, formulation, and application. The compound is typically a white to pale yellow crystalline solid with a characteristic fruity, vanilla-like aroma.[5]

Table 2: Summary of Physical Properties of this compound

PropertyValueSource
Appearance White to pale yellow solid[5]
Melting Point 315.0 °C (@ 760 mm Hg)[5]
Boiling Point (est.) 486.0 - 487.0 °C (@ 760 mm Hg)[5]
Water Solubility (est.) 294.8 mg/L (@ 25 °C)[5]
Organic Solvent Solubility Soluble in ethanol, benzyl alcohol, chloroform, acetone[1][5]

Table 3: Summary of Computed Chemical Properties of this compound

PropertyValueSource
logP (o/w) 0.567 - 1.70[5]
Polar Surface Area 93.1 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 6[4]
Rotatable Bond Count 5[4]

Chemical Reactivity and Pathways

This compound's reactivity is primarily dictated by its phenolic hydroxyl groups and aromatic aldehyde functions. These groups make it a versatile molecule for chemical synthesis and a potent agent in biological systems.

Synthesis via Oxidative Coupling

The most common synthesis route to this compound is the oxidative dimerization of vanillin. This reaction can be catalyzed by enzymes (like peroxidases) or chemical oxidants such as ferric chloride (FeCl₃) or sodium persulfate (Na₂S₂O₈).[1] This process mimics the natural formation of lignin-related biphenyl structures.

G Vanillin1 Vanillin Radical Vanillin Radical Vanillin1->Radical Oxidation Vanillin2 Vanillin Vanillin2->Radical Oxidation Radical->Radical This compound This compound Radical->this compound Oxidant Oxidizing Agent (e.g., Peroxidase, FeCl₃) Oxidant->Radical

Diagram of the oxidative coupling of vanillin to form this compound.
Biological Activity: Inhibition of FAK/PI3K/Akt Pathway

In drug development, this compound has shown potential as an anti-metastatic agent. Studies have demonstrated that it can inhibit the FAK/PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and migration.[1] By binding to the Focal Adhesion Kinase (FAK), this compound disrupts downstream signaling, leading to a decrease in the metastatic potential of cancer cells.

G cluster_pathway FAK/PI3K/Akt Signaling Pathway FAK FAK (Focal Adhesion Kinase) PI3K PI3K FAK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Metastasis Cell Proliferation, Survival, Metastasis Akt->Metastasis Promotes This compound This compound This compound->FAK Inhibits

Inhibition of the FAK/PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Accurate determination of chemical properties requires standardized experimental methods. Below are detailed protocols for key analytical procedures relevant to this compound.

Synthesis: Enzymatic Oxidative Coupling of Vanillin

This protocol describes a common laboratory-scale synthesis of this compound from vanillin using a peroxidase enzyme.

  • Objective: To synthesize this compound via enzymatic dimerization of vanillin.

  • Materials:

    • Vanillin (Substrate)

    • Horseradish Peroxidase (HRP) or Soybean Peroxidase (SBP) (Catalyst)

    • Hydrogen Peroxide (H₂O₂) (Oxidant)

    • Phosphate Buffer (e.g., pH 5.0)

    • Ethyl Acetate (Extraction Solvent)

    • Anhydrous Sodium Sulfate (Drying Agent)

  • Procedure:

    • Dissolve a known concentration of vanillin in the phosphate buffer in a reaction vessel.

    • Add the peroxidase enzyme to the solution and stir gently.

    • Initiate the reaction by adding hydrogen peroxide dropwise over a period of 30-60 minutes while maintaining a constant temperature (e.g., 50°C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete (indicated by the consumption of vanillin), quench the reaction.

    • Extract the product from the aqueous solution using ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.

    • Purify the product via recrystallization or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 Dissolve Vanillin in Buffer A2 Add Peroxidase Enzyme A1->A2 B1 Add H₂O₂ Dropwise A2->B1 B2 Monitor with TLC/HPLC B1->B2 C1 Quench Reaction B2->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Dry & Evaporate Solvent C2->C3 C4 Purify Product C3->C4

Workflow for the enzymatic synthesis of this compound.
Characterization: Determination of Total Phenolic Content (TPC)

The Folin-Ciocalteu assay is a standard method for quantifying the total phenolic content, which is indicative of the antioxidant potential of a compound like this compound.[6][7][8]

  • Objective: To quantify the total phenolic hydroxyl groups in a sample.

  • Principle: The Folin-Ciocalteu reagent contains phosphomolybdic/phosphotungstic acid complexes. In an alkaline medium, phenolic compounds reduce these complexes, resulting in a blue-colored product whose absorbance is proportional to the total phenolic content.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • In a test tube, mix an aliquot of the sample solution with the Folin-Ciocalteu reagent (typically diluted 10-fold).[6]

    • After a short incubation period (3-8 minutes), add a sodium carbonate solution (e.g., 7.5% w/v) to make the solution alkaline.[6][7]

    • Add distilled water to reach a final volume.

    • Incubate the mixture at room temperature (or slightly elevated, e.g., 40°C) for a set time (e.g., 30-90 minutes) to allow for color development.[6][7]

    • Measure the absorbance of the solution at the wavelength of maximum absorption (typically ~750 nm) using a spectrophotometer.[7][8]

    • Quantify the TPC by comparing the absorbance to a calibration curve prepared using a standard phenolic compound, such as gallic acid. Results are expressed as gallic acid equivalents (GAE).[8]

This guide provides foundational data and methodologies for professionals working with this compound. The provided tables offer quick reference to its key properties, while the diagrams and protocols supply the necessary detail for practical application and further research.

References

Enzymatic Synthesis of Divanillin from Vanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Divanillin (dehydrothis compound), the symmetrical dimer of vanillin, is a valuable molecule in the flavor and fragrance industry, imparting a creamy taste profile. It also serves as a bio-based building block for polymers. While present in trace amounts in cured vanilla pods, its synthesis through enzymatic methods offers a green and efficient alternative to chemical routes. This technical guide provides an in-depth overview of the two primary enzymatic approaches for this compound synthesis from vanillin: laccase-catalyzed and peroxidase-catalyzed oxidative dimerization. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Concepts: Enzymatic Oxidative Dimerization

The enzymatic synthesis of this compound from vanillin proceeds via an oxidative dimerization reaction. In this process, a laccase or peroxidase enzyme catalyzes the one-electron oxidation of the phenolic hydroxyl group of vanillin. This generates a phenoxy radical, which is a reactive intermediate. Two of these vanillin-derived phenoxy radicals then couple to form a dimer. The most common and stable product of this dimerization is 5,5'-dehydrothis compound, resulting from the formation of a C-C bond between the C5 positions of the two vanillin molecules.

Laccase-Catalyzed Synthesis

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, using molecular oxygen as the electron acceptor and producing water as the only byproduct. This makes laccase-catalyzed reactions particularly attractive from a green chemistry perspective.

Reaction Mechanism

The laccase-catalyzed dimerization of vanillin involves the following key steps:

  • Oxidation of Vanillin: The laccase enzyme abstracts an electron from the phenolic hydroxyl group of a vanillin molecule, forming a phenoxy radical.

  • Radical Coupling: Two vanillin phenoxy radicals then undergo a non-enzymatic coupling to form a dimeric intermediate. The primary coupling occurs at the C5 position, which is activated by the phenoxy radical.

  • Rearomatization: The dimeric intermediate subsequently rearomatizes to form the stable this compound molecule.

G

Quantitative Data

The yield of this compound in laccase-catalyzed reactions is highly dependent on the specific laccase used and the reaction conditions. High-redox-potential laccases, such as the one from Funalia trogii, have been shown to be particularly effective.

Enzyme SourceSubstrate ConcentrationCo-solventTemperature (°C)pHReaction Time (h)Yield (%)Reference
Funalia trogiiNot specifiedCo-solvent systemNot specifiedNot specifiedNot specified> 95[1]
Trametes versicolor6 g in 800 mL total volumeAcetone25Not specified (Acetate buffer)2485 (crude)[2]
Agaricus bisporusNot specifiedCo-solvent systemNot specifiedNot specifiedNot specifiedNot specified[1]
Meripilus giganteusNot specifiedCo-solvent systemNot specifiedNot specifiedNot specifiedNot specified[1]
Experimental Protocol: Laccase from Trametes versicolor

This protocol is adapted from a published procedure for the synthesis of this compound using laccase from Trametes versicolor[2].

Materials:

  • Vanillin

  • Laccase from Trametes versicolor

  • Sodium acetate

  • Acetic acid

  • Acetone

  • Deionized water

  • Oxygen source

Procedure:

  • Buffer Preparation: Prepare an acetate buffer by dissolving 5.6 g of sodium acetate and 1.75 mL of acetic acid in 1 L of deionized water.

  • Vanillin Solution: In a suitable reaction vessel, dissolve 6 g of vanillin in 80 mL of acetone.

  • Reaction Mixture: Add 720 mL of the prepared acetate buffer to the vanillin solution.

  • Enzyme Addition: Add 49.6 mg of laccase from Trametes versicolor to the reaction mixture.

  • Oxygenation: Saturate the reaction medium with oxygen.

  • Incubation: Stir the mixture gently at 25 °C for 24 hours.

  • Product Isolation: The crude this compound precipitates as a brown powder and can be recovered by filtration.

  • Purification (Optional):

    • Dissolve 6 g of crude this compound in 100 mL of 0.5 M NaOH solution.

    • Pour this solution into 600 mL of ethanol.

    • Acidify the ethanolic solution with fuming HCl until this compound precipitates.

    • Recover the purified this compound by filtration and rinse with water and acetone.

Peroxidase-Catalyzed Synthesis

Peroxidases (EC 1.11.1.x) are a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide (H₂O₂) as the oxidant. Horseradish peroxidase (HRP) is a commonly used and commercially available peroxidase for this reaction.

Reaction Mechanism

The peroxidase-catalyzed dimerization of vanillin is mechanistically similar to the laccase-catalyzed reaction, with the key difference being the use of hydrogen peroxide as the oxidizing agent.

  • Enzyme Activation: The peroxidase enzyme is activated by hydrogen peroxide.

  • Vanillin Oxidation: The activated enzyme then oxidizes two molecules of vanillin to their corresponding phenoxy radicals.

  • Radical Coupling and Rearomatization: The phenoxy radicals couple and rearomatize to form this compound, with water as the byproduct.

G

Quantitative Data

The yield of this compound from peroxidase-catalyzed reactions can vary significantly depending on the enzyme source and reaction conditions. While some studies report modest yields with purified HRP, others have achieved high yields using crude horseradish root extracts, which may contain beneficial co-factors.

Enzyme SourceSubstrate ConcentrationOxidantTemperature (°C)pHReaction TimeYield (%)Reference
Horseradish Peroxidase (HRP)Not specifiedH₂O₂Not specifiedNot specifiedNot specified18[1]
Horseradish root extractNot specifiedH₂O₂AmbientNot specifiedNot specified> 90[3][4]
Horseradish Peroxidase (HRP)100 mg vanillin0.75 mL H₂O₂AmbientNot specifiedNot specifiedNot specified[5][6]
Experimental Protocol: Horseradish Peroxidase

This protocol is a general procedure based on literature for the synthesis of this compound using HRP[5][7]. Optimization of specific parameters may be required to achieve high yields.

Materials:

  • Vanillin

  • Horseradish peroxidase (HRP) or fresh horseradish root

  • Hydrogen peroxide (H₂O₂) solution

  • Water (distilled or deionized)

Procedure:

  • Vanillin Solution: Dissolve vanillin in water. Gentle heating may be required to aid dissolution.

  • Enzyme Addition: Add HRP to the vanillin solution. If using fresh horseradish root, a crude aqueous extract can be prepared by homogenizing the root in water and filtering the mixture.

  • Initiation of Reaction: Add hydrogen peroxide solution to the reaction mixture. The this compound product is often insoluble and will precipitate out of the aqueous solution.

  • Reaction Time: The reaction is typically rapid and occurs at ambient temperature.

  • Product Isolation: The precipitated this compound can be collected by filtration.

  • Analysis: The product can be distinguished from the starting material by its solubility, melting point, and spectroscopic methods such as NMR.

Experimental Workflow

The general workflow for the enzymatic synthesis of this compound is outlined below.

G

Conclusion

The enzymatic synthesis of this compound from vanillin offers a promising and sustainable alternative to traditional chemical methods. Both laccase and peroxidase enzymes have demonstrated their capability to catalyze this oxidative dimerization. Laccases, particularly from fungal sources like Funalia trogii, can achieve very high yields (>95%) under optimized conditions, with the advantage of using molecular oxygen as a benign oxidant. Peroxidases, especially in the form of crude horseradish root extracts, have also been reported to produce this compound in high yields (>90%). The choice of enzyme and the optimization of reaction parameters such as pH, temperature, and substrate concentration are critical for maximizing the efficiency of this compound production. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to explore and further develop these enzymatic methodologies for the synthesis of this valuable flavor and polymer building block.

References

The Crystalline Architecture of Divanillin: A Technical Guide to its Structure and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divanillin (systematic name: 6,6′-dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde), a symmetrical dimer of the widely used flavoring agent vanillin, is a compound of increasing interest in the fields of food science, materials science, and pharmacology.[1] Found in trace amounts in vanilla pods and as a product of lignin degradation, this compound has demonstrated potential as a taste enhancer, antioxidant, and antimicrobial agent.[1] Notably, recent studies have highlighted its promising anticancer properties, specifically its ability to inhibit cancer cell metastasis.[2][3][4]

This technical guide provides an in-depth exploration of the crystal structure of this compound, alongside detailed experimental protocols for its synthesis and crystallographic analysis. Furthermore, it delves into the molecular mechanisms underlying its biological activity, offering a comprehensive resource for researchers and professionals in drug development.

Crystal Structure of this compound

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties, as well as its biological activity. The crystal structure of this compound has been determined from laboratory powder X-ray diffraction data.[5]

Crystallographic Data
ParameterValue
Chemical FormulaC₁₆H₁₄O₆
Molecular Weight302.28 g/mol
Crystal SystemOrthorhombic
Space GroupPba2
a12.28767 Å
b13.97200 Å
c3.93043 Å
α90.0°
β90.0°
γ90.0°
Volume675.0 ų
Z2

Data obtained from Imer et al., 2018 and PubChem.[2][3]

Experimental Protocols

Synthesis of this compound and its Derivatives

Several methods for the synthesis of this compound and its derivatives have been reported. Below are detailed protocols for enzymatic synthesis of this compound and the synthesis of a methylated derivative.

1. Enzymatic Synthesis of this compound

This method utilizes a laccase enzyme to catalyze the oxidative coupling of vanillin.

  • Materials:

    • Vanillin

    • Acetone

    • Sodium acetate

    • Acetic acid

    • Laccase from Trametes versicolor

    • Oxygen

    • 0.5 M NaOH solution

    • Ethanol

    • Fuming HCl

  • Procedure:

    • Prepare a buffer solution by dissolving 5.6 g of sodium acetate and 1.75 mL of acetic acid in 1 L of water.[2]

    • Dissolve 6 g of vanillin in 80 mL of acetone.[2]

    • Add 720 mL of the prepared buffer to the vanillin solution.[2]

    • Add 49.6 mg of laccase from Trametes versicolor to the mixture and saturate the medium with oxygen.[2]

    • Stir the mixture gently at 25 °C for 24 hours.[2]

    • Filter the medium to collect the crude this compound as a brown powder.[2]

    • For purification, dissolve 6 g of crude this compound in 100 mL of a 0.5 M NaOH solution.[2]

    • Pour this solution into 600 mL of ethanol and acidify with fuming HCl until this compound precipitates.[2]

    • Recover the purified this compound by filtration and rinse with water and acetone.[2]

2. Synthesis of Methylated this compound (DVM)

This protocol describes the methylation of the hydroxyl groups of this compound.

  • Materials:

    • This compound

    • Dried N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃)

    • Iodomethane (CH₃I)

    • Water

  • Procedure:

    • In a flame-dried and nitrogen-flushed 100 mL glassware equipped with a condenser, dissolve 6.6 mmol of this compound in 40 mL of dried DMF.[6]

    • Add 3.8 g (27.5 mmol) of K₂CO₃ to the reaction mixture.[6]

    • Heat the mixture at 80 °C for 2 hours.[6]

    • Slowly add 2.45 mL (39.5 mmol) of iodomethane to the reaction mixture and continue heating at 80 °C for an additional 16 hours.[6]

    • Pour the reaction mixture into 300 mL of water and allow it to stand for 5 minutes to allow for complete precipitation of the product.[6]

    • The methylated this compound can be recovered by filtration.

Crystal Structure Determination from Powder X-ray Diffraction

The crystal structure of this compound was determined from powder X-ray diffraction (XRD) data. While the specific experimental parameters for the published structure are not fully detailed, a general protocol for such a determination is as follows.

  • 1. Data Collection:

    • A finely ground powder of the crystalline sample is placed in a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu Kα radiation, λ = 1.5406 Å).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The data is collected over a wide range of 2θ values to obtain a complete diffraction pattern.

  • 2. Data Processing and Indexing:

    • The raw XRD data is processed to remove background noise and correct for instrumental effects.

    • The positions of the diffraction peaks are determined.

    • The diffraction pattern is indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system. This can be done using software like EXPO2013.[5]

  • 3. Structure Solution:

    • The space group is determined from the systematic absences in the diffraction pattern.

    • The initial positions of the atoms within the unit cell are determined using direct methods or direct-space approaches. Software such as EXPO2013 and WinPSSP can be employed for this step.[5]

  • 4. Structure Refinement:

    • The atomic positions and other structural parameters are refined using a least-squares fitting procedure, such as the Rietveld method.

    • This process minimizes the difference between the observed diffraction pattern and a calculated pattern based on the structural model.

    • The final refined structure provides accurate information on bond lengths, bond angles, and torsion angles.

Biological Activity and Signaling Pathway

This compound has been shown to possess significant anticancer activity, particularly in inhibiting the metastatic potential of cancer cells.[2][3][4] This has been attributed to its ability to interfere with the FAK/PI3K/Akt signaling pathway, a critical cascade in cell survival, proliferation, and migration.[2][3][4][7]

The FAK/PI3K/Akt pathway is often overactive in cancer, promoting the invasion of cancer cells into surrounding tissues and their spread to distant organs.[7] this compound has been found to inhibit the phosphorylation of both Focal Adhesion Kinase (FAK) and Akt, key components of this pathway.[2][3][4] Molecular docking studies suggest that this compound binds to the Y397 pocket of the FAK FERM domain, thereby inhibiting its activation.[2][3][4]

FAK_PI3K_Akt_Pathway cluster_inhibition Inhibition by this compound cluster_pathway FAK/PI3K/Akt Signaling Pathway This compound This compound FAK FAK This compound->FAK Inhibits Phosphorylation Akt Akt This compound->Akt Inhibits Phosphorylation PI3K PI3K FAK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PIP3->Akt Activates Metastasis Cell Invasion & Metastasis Akt->Metastasis Promotes

Caption: Inhibition of the FAK/PI3K/Akt signaling pathway by this compound.

Experimental and Logical Workflows

The process of characterizing a novel compound like a this compound derivative involves a logical flow from synthesis to structural and functional analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Activity Synthesis Chemical Synthesis (e.g., Enzymatic Coupling) Purification Purification (e.g., Recrystallization) Synthesis->Purification PXRD Powder X-ray Diffraction (PXRD) Purification->PXRD Cell_Assays In vitro Cell-based Assays (e.g., Transwell Invasion) Purification->Cell_Assays Data_Analysis Data Analysis (Indexing, Structure Solution) PXRD->Data_Analysis Structure_Refinement Structure Refinement (Rietveld Method) Data_Analysis->Structure_Refinement Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Structure_Refinement->Signaling_Analysis Structure-Activity Relationship Cell_Assays->Signaling_Analysis

Caption: General workflow from synthesis to structural and biological characterization.

Conclusion

This compound presents a fascinating scaffold for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its crystal structure, methods for its synthesis, and the current understanding of its anticancer activity through the inhibition of the FAK/PI3K/Akt signaling pathway. While the crystallographic data for this compound derivatives remains elusive, the protocols and information presented here offer a solid foundation for researchers to build upon. Future work in synthesizing and crystallizing this compound derivatives will be crucial for establishing structure-activity relationships and for the rational design of more potent therapeutic agents.

References

An In-depth Technical Guide to the Solubility of Divanillin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Divanillin

This compound, also known as dehydrothis compound or 5,5'-bivanillin, is an organic compound that can be synthesized through the oxidative coupling of vanillin. Its structure, consisting of two linked vanillin units, gives it distinct physical and chemical properties. Understanding its solubility is crucial for its application in various fields, including as a precursor for polymers and in the synthesis of other complex molecules.

Solubility Profile of this compound

A thorough review of scientific databases and literature indicates a lack of specific quantitative solubility data for this compound. However, several sources provide qualitative descriptions of its solubility in a range of common organic solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility DescriptionCitation(s)
WaterPractically insoluble to insoluble.[1]
EthanolSoluble.[1]
Benzyl AlcoholSoluble.[1]
ChloroformSoluble.
AcetoneSoluble.

An estimated water solubility for this compound is approximately 294.8 mg/L at 25 °C.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is based on the widely used shake-flask method, followed by concentration analysis using UV-Vis spectroscopy, a common technique for compounds with a chromophore like this compound.

3.1. Principle

An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is separated from the saturated solution. The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Vis spectroscopy.

3.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

3.3. Procedure

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Equilibration:

    • Add an excess amount of crystalline this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary study can determine the optimal equilibration time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Create Calibration Standards A->B C Measure Absorbance of Standards B->C D Generate Calibration Curve C->D J Measure Sample Absorbance D->J Calibration Data E Add Excess this compound to Solvent F Equilibrate at Constant Temperature E->F G Separate Solid from Saturated Solution F->G H Filter Supernatant G->H I Dilute Sample H->I I->J K Calculate Concentration J->K L Determine Solubility K->L

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents remains elusive in the current body of scientific literature, qualitative assessments confirm its solubility in solvents such as ethanol, benzyl alcohol, chloroform, and acetone, and its poor solubility in water. The provided experimental protocol offers a robust and standard method for researchers to quantitatively determine the solubility of this compound in solvents relevant to their work. Such data is essential for advancing the use of this compound in drug development, materials science, and other chemical industries.

References

A Technical Guide to the Prospective In Vivo Bioavailability and Metabolism of Divanillin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Divanillin (dehydrothis compound), a homodimer of vanillin, has garnered interest for its potential biological activities, including its antimetastatic properties.[1] Despite this, a comprehensive understanding of its in vivo bioavailability, pharmacokinetic profile, and metabolic fate remains largely unexplored in publicly available literature. This technical guide addresses this knowledge gap by providing a prospective framework for researchers. It outlines predicted metabolic pathways based on the well-documented metabolism of its monomer, vanillin, and details a robust experimental protocol for future in vivo studies. Furthermore, it visualizes these proposed methodologies and pathways to serve as a practical resource for designing and executing pharmacokinetic and metabolism studies of this compound.

Introduction: The Case for this compound Pharmacokinetics

Vanillin, a primary flavor component of vanilla, has been studied for various pharmacological activities.[2][3] Its metabolic pathways in rats are well-characterized, involving oxidation, reduction, and extensive conjugation.[4] this compound, formed by the covalent coupling of two vanillin units, is used as a food additive and has demonstrated greater potency than vanillin in inhibiting cancer cell invasion in vitro by targeting the FAK/PI3K/Akt signaling pathway.[1]

This superior in vitro activity underscores the necessity of evaluating its in vivo behavior. Key questions regarding its absorption, distribution, metabolism, and excretion (ADME) are unanswered. Is this compound absorbed intact? Does it undergo metabolism to smaller phenolic compounds? What are its primary circulating metabolites? Answering these questions is critical for translating its in vitro potential into tangible therapeutic applications. This guide provides the foundational methodologies and predictive insights to initiate these crucial investigations.

Putative Metabolic Pathways of this compound

While direct metabolic studies on this compound are scarce, its structure allows for predictable metabolic transformations based on the known fate of vanillin and other phenolic compounds.[4] The primary metabolic reactions are expected to involve Phase I (oxidation, reduction) and Phase II (conjugation) reactions.

Expected Phase I Reactions:

  • Oxidation: The aldehyde groups of this compound are likely susceptible to oxidation to form the corresponding dicarboxylic acid derivative (divanillic acid).

  • Reduction: Conversely, the aldehyde moieties can be reduced to form alcohol groups (divanillyl alcohol).

  • O-Demethylation: The methoxy groups on the aromatic rings may be demethylated to form catechol derivatives.

Expected Phase II Reactions:

  • Glucuronidation & Sulfation: The phenolic hydroxyl groups are prime targets for conjugation with glucuronic acid (via UGTs) and sulfate (via SULTs). The alcohol groups formed during reduction would also be readily conjugated. These conjugation reactions significantly increase water solubility and facilitate excretion.

The diagram below illustrates these potential transformation pathways.

G Figure 1: Putative Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion This compound This compound DivanillicAcid Divanillic Acid (Oxidation Product) This compound->DivanillicAcid Aldehyde Oxidase DivanillylAlcohol Divanillyl Alcohol (Reduction Product) This compound->DivanillylAlcohol Aldehyde Reductase Demethylated O-Demethylated This compound This compound->Demethylated CYP450s Glucuronide This compound Glucuronide This compound->Glucuronide UGTs Sulfate This compound Sulfate This compound->Sulfate SULTs AcidGlucuronide Divanillic Acid Glucuronide/Sulfate DivanillicAcid->AcidGlucuronide UGTs/SULTs AlcoholGlucuronide Divanillyl Alcohol Glucuronide/Sulfate DivanillylAlcohol->AlcoholGlucuronide UGTs/SULTs Excretion Biliary / Renal Excretion Glucuronide->Excretion Sulfate->Excretion AcidGlucuronide->Excretion AlcoholGlucuronide->Excretion

Caption: Figure 1: Putative Metabolic Pathway of this compound

Proposed Experimental Protocol for In Vivo Pharmacokinetic Analysis

This section details a standard protocol for determining the oral bioavailability and metabolic profile of this compound in a rodent model (e.g., Sprague-Dawley rats).

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (n=6 per group), weight 220-250g.

  • Acclimatization: Animals should be acclimatized for at least one week, with free access to standard chow and water.

  • Housing: Maintained under a 12-hour light/dark cycle at controlled temperature (22±2°C) and humidity (55±10%).

  • Fasting: Animals should be fasted overnight (12 hours) prior to dosing, with water ad libitum.

  • Dosing Groups:

    • Intravenous (IV) Group: this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., Solutol HS 15/ethanol/water) administered as a bolus via the tail vein. This group is essential for determining absolute bioavailability.

    • Oral (PO) Group: this compound (e.g., 50 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) administered via oral gavage.

  • Formulation: The solubility and stability of this compound in the chosen vehicles must be confirmed prior to the study.

Sample Collection
  • Blood Sampling: Serial blood samples (~150 µL) are collected from the jugular or saphenous vein into heparinized tubes at specific time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4,000 x g for 10 minutes at 4°C to separate plasma. Plasma is stored at -80°C until analysis.

  • Metabolite Profiling: For metabolite identification, urine and feces should be collected over 24 or 48 hours using metabolic cages.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound and its metabolites in biological matrices.

  • Sample Preparation: Protein precipitation is a common and effective method. Plasma samples (e.g., 50 µL) are mixed with 3-4 volumes of ice-cold acetonitrile containing an appropriate internal standard (IS). After vortexing and centrifugation (e.g., 14,000 x g for 15 min), the supernatant is collected for analysis.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is typically effective for phenolic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound, predicted metabolites, and the IS must be optimized.

The workflow for this proposed study is visualized below.

G Figure 2: Workflow for a this compound PK Study cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalysis Phase cluster_data_phase Data Analysis Phase Dosing Animal Dosing (IV and PO Groups) Sampling Serial Blood Sampling Dosing->Sampling MetabolicCage Urine/Feces Collection (Metabolic Cages) Dosing->MetabolicCage Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Extraction Sample Preparation (Protein Precipitation) MetabolicCage->Extraction Centrifuge->Extraction LCMS LC-MS/MS Analysis (Quantification & ID) Extraction->LCMS PK_Calc Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) LCMS->PK_Calc MetaboliteID Metabolite Identification LCMS->MetaboliteID Report Final Report & Interpretation PK_Calc->Report MetaboliteID->Report

Caption: Figure 2: Workflow for a this compound PK Study

Data Presentation and Pharmacokinetic Parameters

Following sample analysis, the plasma concentration-time data would be used to calculate key pharmacokinetic (PK) parameters using non-compartmental analysis. The results should be summarized in a clear, tabular format for comparison between dosing routes.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

Parameter Abbreviation IV Route (5 mg/kg) PO Route (50 mg/kg) Unit
Maximum Concentration Cmax - Calculated Value ng/mL
Time to Cmax Tmax - Calculated Value h
Area Under the Curve AUC (0-t) Calculated Value Calculated Value ng·h/mL
Area Under the Curve AUC (0-inf) Calculated Value Calculated Value ng·h/mL
Elimination Half-life Calculated Value Calculated Value h
Clearance CL Calculated Value - L/h/kg
Volume of Distribution Vd Calculated Value - L/kg

| Absolute Bioavailability | F% | - | (AUCpo/AUCiv) * (Doseiv/Dosepo) | % |

Relevant Signaling Pathway Inhibition

In vitro studies have shown that this compound exerts antimetastatic effects by inhibiting the FAK/PI3K/Akt signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and migration. The binding of growth factors to receptor tyrosine kinases (RTKs) activates Focal Adhesion Kinase (FAK) and Phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which subsequently recruits and activates Akt (Protein Kinase B). Activated Akt proceeds to phosphorylate a host of downstream targets that suppress apoptosis and promote cell cycle progression and invasion. This compound is suggested to inhibit the phosphorylation of FAK and Akt, thus blocking these downstream effects.[1]

G Figure 3: this compound Inhibition of FAK/PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) FAK FAK RTK->FAK PI3K PI3K RTK->PI3K FAK->PI3K Akt Akt PI3K->Akt Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream GrowthFactor Growth Factor GrowthFactor->RTK Proliferation Cell Proliferation, Survival & Invasion Downstream->Proliferation This compound This compound This compound->FAK Inhibition of Phosphorylation This compound->Akt Inhibition of Phosphorylation

Caption: Figure 3: this compound Inhibition of FAK/PI3K/Akt Pathway

Conclusion

While the therapeutic potential of this compound is suggested by in vitro data, its journey to clinical relevance is contingent upon a thorough understanding of its in vivo ADME properties. The absence of published pharmacokinetic data represents a significant research opportunity. This guide provides the predictive framework and detailed methodological blueprint necessary for researchers to undertake such studies. By characterizing the bioavailability and metabolic fate of this compound, the scientific community can effectively evaluate its potential as a therapeutic agent and pave the way for further preclinical and clinical development.

References

Divanillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Divanillin , with a CAS Number of 2092-49-1 , is a homodimer of vanillin, the primary flavor component of vanilla.[1][2] This symmetrical biphenyl compound has garnered increasing interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties. This guide provides an in-depth overview of this compound's chemical properties, synthesis, and biological activities, with a focus on its mechanism of action in relevant signaling pathways.

Physicochemical Properties

This compound, also known as dehydrothis compound, possesses a molecular formula of C₁₆H₁₄O₆ and a molecular weight of 302.28 g/mol .[2][3] It is a crystalline solid that is sparingly soluble in water but soluble in organic solvents.

PropertyValueReference
CAS Number 2092-49-1[1][2]
Molecular Formula C₁₆H₁₄O₆[2][3]
Molecular Weight 302.28 g/mol [2][3]

Synthesis and Experimental Protocols

This compound can be synthesized through the enzymatic dimerization of vanillin. This biotransformation offers a green chemistry approach to producing this compound.

Enzymatic Synthesis of this compound

1. Laccase-Catalyzed Synthesis:

This protocol utilizes laccase from Trametes versicolor for the oxidative coupling of vanillin.

  • Materials: Vanillin, acetone, sodium acetate buffer, laccase from Trametes versicolor.

  • Procedure:

    • Dissolve 6 g of vanillin in 80 mL of acetone.

    • Add 720 mL of a sodium acetate buffer (5.6 g sodium acetate and 1.75 mL acetic acid in 1 L of water).

    • Introduce 49.6 mg of laccase into the solution.

    • Saturate the reaction mixture with oxygen.

    • Stir the mixture gently at 25°C for 24 hours.

    • Collect the precipitated crude this compound by filtration.

  • Purification:

    • Dissolve the crude product in a 0.5 M NaOH solution.

    • Precipitate this compound by adding the solution to ethanol and acidifying with fuming HCl.

    • Filter and rinse the purified this compound with water and acetone.[1]

2. Horseradish Peroxidase-Catalyzed Synthesis:

An alternative enzymatic method employs horseradish peroxidase (HRP) and hydrogen peroxide.

  • Materials: Vanillin, horseradish peroxidase, hydrogen peroxide, water.

  • Procedure: This method involves the rapid dimerization of vanillin at ambient temperature in an aqueous medium using HRP and hydrogen peroxide. The this compound product is then isolated by filtration.[2]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being of particular interest to the research community.

Anti-inflammatory Activity

While much of the detailed mechanistic work has been conducted on its precursor, vanillin, this compound is also recognized for its anti-inflammatory properties. Vanillin has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This suppression is mediated through the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]

Anti-cancer and Anti-metastatic Activity

This compound has demonstrated significant potential as an anti-cancer agent, particularly in inhibiting cancer cell invasion and metastasis.

Inhibition of the FAK/PI3K/Akt Signaling Pathway:

This compound has been shown to inhibit the metastatic potential of human cancer cells by targeting the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[6] This pathway plays a crucial role in cell survival, proliferation, and migration. By inhibiting the phosphorylation of FAK and Akt, this compound disrupts the downstream signaling cascade that promotes cancer cell invasion.[6]

Quantitative Anti-invasive Activity:

In studies on hepatocellular carcinoma cells, this compound exhibited potent anti-invasive properties.

Cell LineIC₅₀ for Invasion Inhibition (μM)
Hepatocellular Carcinoma23.3 ± 7.4 to 41.3 ± 4.2

These IC₅₀ values were found to be 26-34 fold lower than those of its monomeric precursor, vanillin, highlighting the enhanced anti-metastatic potential of the dimeric form.[6]

Visualizing the Mechanisms

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_process Process cluster_products Products Vanillin Vanillin Reaction Oxidative Coupling Vanillin->Reaction Enzyme Laccase or Horseradish Peroxidase Enzyme->Reaction CoSubstrate Oxygen or H₂O₂ CoSubstrate->Reaction This compound This compound Reaction->this compound Byproduct Water Reaction->Byproduct FAK_PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix ECM->Integrin PI3K PI3K FAK->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Response Cell Proliferation, Survival, and Migration Downstream->Response This compound This compound This compound->FAK Inhibition of Phosphorylation This compound->Akt Inhibition of Phosphorylation

References

In-Depth Technical Guide to the Spectroscopic Profile of Divanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for divanillin (dehydrothis compound), a dimeric derivative of vanillin. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, IR, and UV-Vis), experimental protocols, and visual representations of analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, and the subsequent sections detail the experimental protocols.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.81s2HAldehyde (-CHO)
7.44-7.42m4HAromatic (Ar-H)
3.93s6HMethoxy (-OCH₃)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
191.2Aldehyde Carbonyl (C=O)
150.6Aromatic C-OH
148.3Aromatic C-OCH₃
128.2Aromatic C-H
127.8Aromatic C-H
124.6Aromatic C-C (biphenyl linkage)
109.2Aromatic C-H
56.1Methoxy Carbon (-OCH₃)

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The concentration of the sample is typically in the range of 5-10 mg/mL. The NMR spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer at room temperature. For ¹H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum, and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Visualization of NMR Analysis Workflow

NMR_Workflow Figure 1. General Workflow for NMR Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis Sample This compound Sample Dissolution Dissolve Sample in Solvent Sample->Dissolution Solvent DMSO-d6 Solvent->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer Place in NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Process_Spectra Process Raw Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Reference_Spectra Reference to Solvent Peak Process_Spectra->Reference_Spectra Peak_Picking Peak Picking and Integration Reference_Spectra->Peak_Picking Assign_Signals Assign Chemical Shifts to Protons and Carbons Peak_Picking->Assign_Signals

Figure 1. General Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for this compound.

Data Presentation

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (phenolic)
~3010MediumC-H stretch (aromatic)
~2940, ~2840MediumC-H stretch (methoxy)
~2740WeakC-H stretch (aldehyde)
~1680StrongC=O stretch (aldehyde)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1270StrongC-O stretch (aryl ether)
~1150StrongC-O stretch (phenol)
~850MediumC-H bend (aromatic, out-of-plane)

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., KBr pellet, ATR).

Experimental Protocols

Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

A small amount of solid this compound powder is placed directly onto the diamond crystal of an ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. The FT-IR spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Visualization of FT-IR Analysis Workflow

FTIR_Workflow Figure 2. Workflow for ATR-FT-IR Spectroscopic Analysis cluster_sample_prep_ftir Sample Preparation cluster_data_acquisition_ftir Data Acquisition cluster_data_processing_ftir Data Processing and Analysis Sample_FTIR Solid this compound Powder ATR_Crystal Place Sample on ATR Crystal Sample_FTIR->ATR_Crystal Apply_Pressure Apply Pressure ATR_Crystal->Apply_Pressure Spectrometer_FTIR FT-IR Spectrometer Apply_Pressure->Spectrometer_FTIR Background_Scan Record Background Spectrum Spectrometer_FTIR->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Process_Spectrum_FTIR Process Raw Data (FT, Baseline Correction) Sample_Scan->Process_Spectrum_FTIR Identify_Peaks Identify Peak Frequencies Process_Spectrum_FTIR->Identify_Peaks Assign_Bands Assign Vibrational Bands to Functional Groups Identify_Peaks->Assign_Bands

Figure 2. Workflow for ATR-FT-IR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
0.01 M aq. NaOH~330Not Reported
1 M NaOH~350Not Reported

Note: The λmax of this compound is sensitive to the pH of the solvent due to the presence of phenolic hydroxyl groups. In basic solutions, these groups are deprotonated, leading to a red shift (bathochromic shift) of the absorption maximum.

Experimental Protocols

UV-Vis Spectroscopy

A stock solution of this compound is prepared in a suitable solvent (e.g., 0.01 M aqueous NaOH). A series of dilutions are then made to obtain solutions of known concentrations within the linear range of the spectrophotometer's detector. The UV-Vis spectrum of each solution is recorded in a 1 cm path length quartz cuvette over a wavelength range of approximately 200-600 nm. The solvent is used as the blank. The wavelength of maximum absorbance (λmax) is determined from the spectrum. If a molar absorptivity value is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Visualization of UV-Vis Analysis Workflow

UVVis_Workflow Figure 3. Workflow for UV-Vis Spectroscopic Analysis cluster_sample_prep_uv Sample Preparation cluster_data_acquisition_uv Data Acquisition cluster_data_processing_uv Data Processing and Analysis Sample_UV This compound Sample Stock_Solution Prepare Stock Solution Sample_UV->Stock_Solution Solvent_UV Solvent (e.g., 0.01 M aq. NaOH) Solvent_UV->Stock_Solution Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions Cuvette Fill Quartz Cuvette Serial_Dilutions->Cuvette Spectrophotometer_UV UV-Vis Spectrophotometer Cuvette->Spectrophotometer_UV Blank_Measurement Measure Blank (Solvent) Spectrophotometer_UV->Blank_Measurement Sample_Measurement Measure Sample Absorbance Blank_Measurement->Sample_Measurement Plot_Spectrum Plot Absorbance vs. Wavelength Sample_Measurement->Plot_Spectrum Determine_LambdaMax Determine λmax Plot_Spectrum->Determine_LambdaMax Beer_Lambert Calculate Molar Absorptivity (optional) Determine_LambdaMax->Beer_Lambert

Thermal Stability and Degradation Profile of Divanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Divanillin, also known as dehydrothis compound or 5,5'-dehydrothis compound, is a dimeric derivative of vanillin. As a bio-based aromatic aldehyde, it serves as a valuable platform chemical for the synthesis of novel polymers, resins, and other functional materials. For researchers, scientists, and drug development professionals, understanding the thermal stability and degradation characteristics of this compound is paramount for its effective utilization in applications requiring high-temperature processing, and for assessing the shelf-life and stability of this compound-containing formulations. This technical guide provides an in-depth analysis of the thermal properties of this compound, focusing on data obtained from thermogravimetric analysis (TGA).

Data Presentation: Thermal Stability

The thermal stability of this compound has been investigated using thermogravimetric analysis to determine the temperatures at which the molecule begins to decompose and undergoes significant mass loss. The analysis, conducted under a synthetic air atmosphere, reveals a multi-stage degradation process.

Thermogravimetric Analysis (TGA) Data

The thermal degradation of this compound occurs in distinct stages, as summarized in the table below. The onset temperature (Tonset) indicates the temperature at which significant mass loss begins. The peak degradation temperature (Tpeak) represents the point of the maximum rate of mass loss for a specific stage.

Thermal EventOnset Temperature (Tonset) (°C)Peak Temperature (Tpeak) (°C)Mass Loss (%)Description
Stage 1 ~300~345~38%Initial major decomposition of the molecule.
Stage 2 ~450~530~62%Decomposition and oxidation of the remaining char residue.

Data are estimated from the thermogram presented in "Electroreduction of this compound to polyvanillin in an electrochemical flow reactor"[1].

Experimental Protocols

The data presented in this guide is based on the methodology described in the following peer-reviewed study. Adherence to a precise experimental protocol is crucial for obtaining reproducible results in thermal analysis.

Thermogravimetric Analysis (TGA)

The thermal stability of this compound was characterized using the following protocol[1]:

  • Instrument : TG 209 F1 Iris (Nietzsch)

  • Sample Mass : Approximately 8 mg

  • Crucible : Alumina (Al₂O₃)

  • Atmosphere : Synthetic Air

  • Flow Rate : 20 mL·min⁻¹

  • Temperature Program : Heating from 25 °C to 950 °C

  • Heating Rate : 10 K·min⁻¹ (10 °C·min⁻¹)

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for conducting the thermogravimetric analysis of a chemical compound like this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_output Data Acquisition & Output Sample Weigh ~8 mg of this compound Sample Crucible Place Sample in Alumina Crucible Sample->Crucible Transfer Instrument Load Crucible into TG 209 F1 Iris Crucible->Instrument SetParams Set Parameters: - Atmosphere: Synthetic Air (20 mL/min) - Heating Rate: 10 °C/min Instrument->SetParams Run Initiate Heating Program (25 °C to 950 °C) SetParams->Run Acquire Record Mass vs. Temperature Data Run->Acquire Thermogram Generate Thermogram (TGA/DTG Curves) Acquire->Thermogram

Workflow for Thermogravimetric Analysis (TGA) of this compound.

Degradation Profile

Based on the TGA data, the thermal degradation of this compound in an air atmosphere is a two-stage process. The first major weight loss, commencing at approximately 300 °C, likely corresponds to the fragmentation of the molecule's primary structure, including the cleavage of the biphenyl linkage and the breakdown of the functional groups (aldehyde, hydroxyl, methoxy). The second stage, occurring at a much higher temperature range (starting around 450 °C), represents the slower thermal oxidation of the carbonaceous residue formed during the initial decomposition phase.

The logical relationship of the degradation process can be visualized as follows:

Degradation_Pathway cluster_stage1 Stage 1 (~300 - 450 °C) cluster_stage2 Stage 2 (~450 - 600 °C) This compound This compound (Solid) Volatiles1 Primary Volatile Degradation Products This compound->Volatiles1 Heat (Pyrolysis) Char Carbonaceous Residue (Char) This compound->Char Heat (Pyrolysis) Volatiles2 Secondary Volatile Products (e.g., CO, CO₂) Char->Volatiles2 Heat + O₂ (Oxidation) FinalResidue Inert Residue (Ash) Char->FinalResidue Heat + O₂ (Oxidation)

Conceptual Two-Stage Thermal Degradation of this compound in Air.

References

The Burgeoning Bio-potential of Vanillin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global shift towards sustainable and bio-based chemical feedstocks has cast a spotlight on vanillin (4-hydroxy-3-methoxybenzaldehyde), a versatile aromatic compound. Beyond its well-established role as a flavoring agent, vanillin and its derivatives are emerging as a promising scaffold for the development of novel therapeutic agents. This technical guide delves into the diverse biological activities of novel vanillin derivatives, presenting a comprehensive overview of their antioxidant, antimicrobial, and anticancer properties. While the dimerization of vanillin to divanillin presents an intriguing platform for creating novel symmetrical molecules, the exploration of the biological activities of this compound derivatives is a nascent field with limited available data. This guide, therefore, will primarily focus on the more extensively studied derivatives of vanillin, while also touching upon the synthetic avenues to this compound-based structures, highlighting a significant area for future research.

Antioxidant Activity of Vanillin Derivatives

The inherent phenolic structure of vanillin imparts it with antioxidant properties, which can be significantly enhanced through chemical modification. The ability of these compounds to scavenge free radicals is a key mechanism in mitigating oxidative stress, a pathological process implicated in numerous chronic diseases.

Quantitative Analysis of Antioxidant Capacity

The antioxidant activities of various vanillin derivatives have been quantified using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results, often expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or Trolox equivalents (TEAC), are summarized below.

Derivative TypeCompoundAssayIC50 (µg/mL)Reference
Simple Derivatives Vanillyl Acetate (E-1)DPPH0.63[1]
3,4-dihydroxy benzaldehyde (E-2)DPPH0.84[1]
o-methoxy-p-methyl cyclohexan-1-ol (J-1)DPPH0.59[1]
Vanillic Acid (J-2)DPPH0.85[1]
VanillinDPPH0.81[1]
Vitamin C (Standard)DPPH0.44[1]
Pyrido-dipyrimidines Compound AABTS0.1 mg/mL[2]
Compound ADPPH0.081 mg/mL[2]
Naphthalimido & Phthalimido Compound 2aDPPH16.67 µM[3]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of vanillin derivatives.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (vanillin derivative) in a suitable solvent (e.g., methanol, DMSO).

    • Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control group containing the solvent and DPPH solution, and a blank group with the solvent only.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare DPPH Solution (0.1 mM in Methanol) add_dpph Add DPPH Solution to all wells prep_reagents->add_dpph prep_samples Prepare Serial Dilutions of Vanillin Derivatives add_samples Add Samples/Controls to 96-well Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for DPPH antioxidant assay.

Antimicrobial Activity of Vanillin Derivatives

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Vanillin derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Derivatives of vanillin, particularly those incorporating Schiff base moieties, have shown notable antibacterial effects.

Derivative TypeTarget OrganismActivityReference
Acetyl Vanillin Derivatives Escherichia coliSignificant activity (compounds F & I)[4]
Vanillin Hydroxamic Acid Escherichia coliMIC: 0.32 µg/ml[5]
Vanillin Hydroxamic Acid Staphylococcus aureusMIC: 0.32 µg/ml[5]
Antifungal Activity

Several studies have highlighted the potential of vanillin derivatives as antifungal agents, with some compounds exhibiting broad-spectrum activity against plant and human pathogenic fungi.

Derivative TypeTarget OrganismEC50 (µg/mL)Reference
Thiazole & Acylhydrazone Botrytis cinerea1.07 (Compound 4a)[6]
Thiazole & Acylhydrazone Fusarium solani0.78 (Compound 4a)[6]
Thiazole & Acylhydrazone Magnaporthe grisea7.77 (Compound 4k)[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of a compound against a specific microorganism.

  • Preparation of Inoculum:

    • Culture the test microorganism in a suitable broth medium to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a 96-well microplate, prepare serial two-fold dilutions of the test compound in a suitable broth medium.

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (inoculum without the test compound) and a negative control (broth medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compound Dilutions to 96-well Plate prep_compounds->add_compounds add_compounds->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Visually Inspect for Growth or Use Indicator Dye incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Anticancer Activity of Vanillin Derivatives

Preliminary research suggests that certain vanillin derivatives possess cytotoxic activity against cancer cell lines. This is a rapidly evolving area of research with significant therapeutic potential. While extensive quantitative data is still emerging, initial studies have identified promising lead compounds.

This compound Derivatives: A Frontier for Discovery

This compound, the symmetrical dimer of vanillin, can be synthesized through various enzymatic and chemical methods.[7] Its structure, featuring two vanillin units linked together, provides a unique platform for creating novel, symmetrical molecules with potentially enhanced biological activities. However, the current body of scientific literature is largely focused on the synthesis of this compound and its application in polymer science, with a notable absence of studies on the biological evaluation of its derivatives.[8] This represents a significant and exciting opportunity for future research in medicinal chemistry and drug discovery.

Divanillin_Synthesis Vanillin Vanillin Oxidative_Coupling Oxidative Coupling (Enzymatic or Chemical) Vanillin->Oxidative_Coupling This compound This compound Oxidative_Coupling->this compound Derivatization Further Derivatization This compound->Derivatization Divanillin_Derivatives This compound Derivatives Derivatization->Divanillin_Derivatives

Caption: General synthesis pathway to this compound derivatives.

Conclusion and Future Directions

Novel derivatives of vanillin have demonstrated a wide spectrum of promising biological activities, including antioxidant, antimicrobial, and anticancer effects. The data presented in this guide underscores the potential of the vanillin scaffold in the development of new therapeutic agents. While the exploration of this compound derivatives is still in its infancy, the unique structural features of this symmetrical dimer make it a highly attractive target for future research. A systematic investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives could unlock a new class of potent and bio-based therapeutic compounds. Further studies should focus on elucidating the structure-activity relationships, mechanisms of action, and in vivo efficacy of these novel molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Performance of Divanillin-Based Epoxy Resin Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of divanillin-based epoxy resins for high-performance coatings. This document offers detailed experimental protocols, quantitative performance data, and a visual representation of the experimental workflow to guide researchers in the development of sustainable, bio-based coating materials.

Introduction

This compound, a derivative of the bio-based platform chemical vanillin, has emerged as a promising building block for the synthesis of sustainable epoxy resins. These resins offer a viable alternative to conventional bisphenol A (BPA)-based epoxies, addressing the growing demand for environmentally friendly materials with high-performance characteristics. This compound-based epoxy resins exhibit excellent thermal and mechanical properties, making them suitable for a wide range of applications, including protective coatings. This document details the synthesis of this compound-based epoxy resins and their formulation into coatings, along with protocols for evaluating their performance.

Experimental Protocols

Synthesis of this compound from Vanillin

This protocol describes the oxidative coupling of vanillin to produce this compound.

Materials:

  • Vanillin

  • Sodium persulfate (Na₂S₂O₈)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Deionized water

Procedure:

  • Dissolve vanillin in hot deionized water (80-100 °C) in a reaction vessel equipped with a stirrer and a condenser.

  • In a separate container, prepare an aqueous solution of sodium persulfate and iron(II) sulfate heptahydrate.

  • Slowly add the sodium persulfate and iron(II) sulfate solution to the hot vanillin solution with vigorous stirring.

  • Maintain the reaction mixture at 80-100 °C for 30 minutes.[1]

  • Cool the reaction mixture to room temperature to allow the this compound to precipitate.

  • Collect the this compound precipitate by filtration.

  • Wash the precipitate with cold deionized water to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound in a vacuum oven. A yield of approximately 87.5% can be expected.[1]

Synthesis of this compound-Based Epoxy Resin (DGE-DV)

This protocol details the glycidylation of this compound to form the diglycidyl ether of this compound (DGE-DV).

Materials:

  • This compound

  • Epichlorohydrin (bio-based, if available)

  • Sodium hydroxide (NaOH)

  • Inert solvent (e.g., toluene)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve this compound in an excess of epichlorohydrin and an inert solvent.

  • Heat the mixture to the desired reaction temperature (typically 60-80 °C).

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction at the set temperature for an additional 2-3 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer containing the epoxy resin from the aqueous layer.

  • Wash the organic layer multiple times with deionized water to remove residual sodium hydroxide and sodium chloride.

  • Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid is the this compound-based epoxy resin (DGE-DV).

Curing of this compound-Based Epoxy Resin

This protocol outlines the curing process of the DGE-DV resin with an amine hardener to form a crosslinked thermoset.

Materials:

  • This compound-based epoxy resin (DGE-DV)

  • Amine curing agent (e.g., isophorone diamine (IPDA), 4,4′-diaminodiphenyl sulfone (DDS))

  • Acetone (optional, as a solvent to reduce viscosity)

Procedure:

  • Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight (EEW) of the DGE-DV resin.

  • If the resin is highly viscous, it can be gently warmed or mixed with a small amount of acetone to facilitate mixing.

  • Thoroughly mix the DGE-DV resin and the curing agent at room temperature until a homogeneous mixture is obtained.

  • If a solvent was used, remove it by placing the mixture in a vacuum oven at a low temperature.

  • Pour the mixture into a mold or apply it as a coating.

  • Cure the resin using a programmed temperature cycle. A typical cycle might be: 80 °C for 2 hours, followed by 150 °C for 2 hours, and a post-cure at 180 °C for 1 hour. The exact curing schedule will depend on the specific curing agent used.[2]

Application Protocol for Coatings

This protocol describes the application of the this compound-based epoxy resin as a protective coating on a metal substrate.

Materials:

  • Cured this compound-based epoxy resin formulation

  • Metal substrate (e.g., steel or aluminum panels)

  • Abrasive paper or sandblasting equipment

  • Degreasing solvent (e.g., acetone, ethanol)

  • Applicator (e.g., brush, roller, or spray gun)

Procedure:

  • Surface Preparation:

    • Thoroughly clean the metal substrate to remove any oil, grease, and dirt using a suitable degreasing solvent.

    • Abrade the surface using abrasive paper or sandblasting to create a surface profile that promotes mechanical adhesion.

    • Clean the surface again to remove any loose particles and dust.

  • Coating Application:

    • Prepare the this compound-based epoxy resin formulation by mixing the DGE-DV resin with the chosen curing agent in the correct stoichiometric ratio.

    • Apply a thin, uniform layer of the epoxy formulation to the prepared substrate using a brush, roller, or spray gun.

    • Allow the first coat to partially cure (become tacky).

  • Curing:

    • Apply a second coat if a thicker coating is desired.

    • Cure the coated substrate in an oven following the predetermined curing schedule (as described in section 2.3).

    • Allow the coated panel to cool to room temperature before handling and testing.

Performance Testing Protocols

Adhesion Testing (Cross-Hatch Method, ASTM D3359)

Procedure:

  • Use a special cross-hatch cutting tool to make a series of parallel cuts through the coating down to the substrate.

  • Make a second series of cuts perpendicular to the first, creating a grid pattern.

  • Brush the area to remove any loose coating flakes.

  • Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.

  • Rapidly pull the tape off at a 180° angle.

  • Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B for no detachment to 0B for more than 65% detachment).[3]

Pencil Hardness (ASTM D3363)

Procedure:

  • Use a set of calibrated pencils of varying hardness (e.g., 6B to 6H).

  • Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.

  • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.[4]

Chemical Resistance (ASTM D543)

Procedure:

  • Immerse coated panels in various chemical reagents (e.g., 10% HCl, 10% NaOH, xylene, ethanol) for a specified period (e.g., 24 hours).

  • After immersion, remove the panels, rinse with deionized water, and dry them.

  • Visually inspect the coatings for any changes in appearance, such as blistering, discoloration, or loss of gloss.

  • Perform adhesion and hardness tests to quantify any degradation in mechanical properties.

Data Presentation

Thermomechanical Properties of Cured this compound-Based Epoxy Resins
Epoxy SystemCuring AgentGlass Transition Temperature (Tg, °C)Storage Modulus (E') at 25°C (GPa)Reference
DGE-DVIPDA~140-1601.7-2.3[1]
TetraGEDVADMAN212-[5]
DGEBA (conventional)DDS204-[5]
DGEBA (conventional)IPDA--[6]

Note: "-" indicates data not available in the cited sources.

Coating Performance Data
PropertyTest MethodResult
Adhesion (on Steel) ASTM D3359Expected to be excellent (Class 4B-5B) due to the polar nature of epoxy resins.[7]
Pencil Hardness ASTM D3363Expected to be in the range of H-2H, comparable to conventional epoxy coatings.[4][8]
Chemical Resistance ASTM D543Good resistance to water, dilute acids, and alkalis is expected.[1][7]

Note: Specific quantitative data for this compound-based epoxy coatings is limited in the currently available literature. The expected performance is based on the properties of the bulk resin and general knowledge of bio-based epoxy coatings.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_formulation_application Coating Formulation & Application cluster_curing_testing Curing & Performance Testing Vanillin Vanillin This compound This compound Vanillin->this compound Oxidative Coupling Epoxy_Resin This compound-Based Epoxy Resin (DGE-DV) This compound->Epoxy_Resin Glycidylation Mixing Mixing Epoxy_Resin->Mixing Curing_Agent Curing Agent Curing_Agent->Mixing Coating_Application Coating Application on Substrate Mixing->Coating_Application Curing Curing Coating_Application->Curing Performance_Testing Performance Testing (Adhesion, Hardness, Chemical Resistance) Curing->Performance_Testing

References

Application Notes and Protocols for Bio-Based Polymers from Divanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and characterization of bio-based polymers using divanillin as a precursor. This compound, a derivative of vanillin, offers a renewable and rigid aromatic building block for creating sustainable polymers with diverse functionalities.

I. Synthesis of this compound Precursor

This compound can be synthesized from vanillin through enzymatic or chemical oxidative coupling. An enzymatic approach offers a greener alternative.[1][2]

Protocol 1: Enzymatic Synthesis of this compound

This protocol utilizes horseradish peroxidase (HRP) for the dimerization of vanillin.[1][2]

Materials:

  • Vanillin

  • Deionized water

  • Glacial acetic acid

  • Horseradish peroxidase (HRP)

  • 30 wt% Hydrogen peroxide solution

Procedure:

  • Dissolve 10 g of vanillin in 400 mL of deionized water at 40°C with stirring.[1]

  • Adjust the pH of the solution to 4 by adding approximately 250 μL of glacial acetic acid.[1]

  • Add 1000 units of horseradish peroxidase to the stirring solution.[1]

  • Add 7.5 mL of 30 wt% hydrogen peroxide solution dropwise.[1]

  • Continue stirring for the specified reaction time.

  • The this compound product will precipitate out of the solution.

  • Isolate the crude this compound by filtration.

  • To purify, dissolve the crude product in 100 mL of 0.5 M NaOH solution.[3]

  • Pour this solution into 600 mL of ethanol and acidify with fuming HCl until this compound precipitates.[3]

  • Recover the purified this compound by filtration and rinse with water and acetone.[3] An expected yield is around 85%.[3]

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆): δ 9.81 (s, 2H, CHO), 7.44–7.42 (m, 4H, Ar-H), 3.93 (s, 6H, OCH₃).[3]

  • ¹³C NMR (DMSO-d₆): δ 191.2, 150.6, 148.3, 128.2, 127.8, 124.6, 109.2, 56.1.[3]

II. Synthesis of this compound-Based Polymers

This compound can be used to create a variety of polymers, including polyazomethines and epoxy resins.

Application Note 1: Synthesis of π-Conjugated Polyazomethines

Polyazomethines are synthesized via polycondensation of this compound with various diamines. This method can be accelerated using microwave irradiation.[3]

Protocol 2: Microwave-Assisted Synthesis of Polyazomethines

Materials:

  • This compound derivative (e.g., DVM or DVEH)

  • Diamine (e.g., p-phenylenediamine, m-phenylenediamine, or 2,7-diamino(9,9-dioctylfluorene))

  • Toluene

  • p-Toluenesulfonic acid (PTSA) (catalytic amount)

  • Methylene chloride

  • Methanol

Procedure:

  • In a 10 mL microwave-dedicated vessel, suspend a stoichiometric amount of the diamine and this compound derivative in 5 mL of toluene.[3]

  • Add a catalytic amount of PTSA.[3]

  • Heat the reaction mixture at 130°C for 5 minutes using microwave irradiation.[3]

  • After the reaction, solubilize the crude polymer in a minimum amount of methylene chloride.[3]

  • Precipitate the polymer by adding 100 mL of methanol.[3]

  • Evaporate the solvents using a rotary evaporator to obtain the final polymer powder.[3]

  • Rinse the polymer with methanol. The overall yield is approximately 80%.[3]

Quantitative Data for this compound-Based Polyazomethines:

Diamine Co-monomerMolar Mass ( kg/mol )
Various DiaminesUp to 21

Data sourced from Leclerc et al.[3]

Application Note 2: Formulation of Bio-Based Epoxy Resins

This compound can be converted into an epoxidized precursor, which is then cured to form a thermosetting epoxy resin.

Protocol 3: Synthesis of Epoxidized-Divanillin (EDV) and Curing

Materials:

  • This compound (DV)

  • Bio-based epichlorohydrin

  • Isophorone diamine (IPDA) or other suitable bio-based diamine (e.g., GX-3090)

  • FeSO₄ (catalyst for an alternative DV synthesis)

  • Na₂S₂O₈ (for an alternative DV synthesis)

Procedure:

  • Synthesis of this compound (Alternative Hot Water Method): An oxidative coupling of vanillin can be performed in hot water for 30 minutes using FeSO₄-catalyzed Na₂S₂O₈, yielding this compound at 87.5% without extensive purification.[4]

  • Epoxidation of this compound: React the synthesized this compound with bio-based epichlorohydrin to form epoxidized-divanillin (EDV).[4] Detailed conditions for this step require further specific literature review.

  • Curing: Cure the EDV resin with a stoichiometric amount of a diamine hardener such as isophorone diamine (IPDA).[4] The curing process typically involves heating the mixture.

Quantitative Data for this compound-Based Epoxy Resin:

PropertyEDV/IPDA CompositeCommercial E51 Epoxy
Storage Modulus (E')1.7 - 2.3 GPaComparable
Glass Transition Temp (Tg)ComparableComparable

Data sourced from Fang et al.[4]

III. Diagrams

experimental_workflow_divanillin_synthesis vanillin Vanillin Solution (in Deionized Water) ph_adjust pH Adjustment (Acetic Acid) vanillin->ph_adjust enzyme_add Add Horseradish Peroxidase ph_adjust->enzyme_add h2o2_add Add H₂O₂ (dropwise) enzyme_add->h2o2_add precipitation Precipitation of Crude this compound h2o2_add->precipitation filtration1 Filtration precipitation->filtration1 purification Purification (NaOH, Ethanol, HCl) filtration1->purification filtration2 Filtration & Rinsing purification->filtration2 final_product Purified this compound filtration2->final_product

Caption: Enzymatic synthesis workflow for this compound from vanillin.

synthesis_of_polyazomethines reactants This compound Derivative + Diamine (in Toluene) catalyst Add PTSA (catalyst) reactants->catalyst microwave Microwave Irradiation (130°C, 5 min) catalyst->microwave solubilization Solubilize in Methylene Chloride microwave->solubilization precipitation Precipitate with Methanol solubilization->precipitation evaporation Rotary Evaporation precipitation->evaporation final_product Polyazomethine Powder evaporation->final_product

Caption: Microwave-assisted synthesis of this compound-based polyazomethines.

divanillin_to_polymers_pathway cluster_synthesis Precursor Synthesis cluster_polymerization Polymerization Pathways vanillin Vanillin This compound This compound vanillin->this compound Oxidative Coupling polyazomethine Polyazomethines This compound->polyazomethine Polycondensation with Diamines epoxy_resin Epoxy Resins This compound->epoxy_resin Epoxidation & Curing schiff_base Schiff Base Polymers This compound->schiff_base Condensation with Alkyl Diamines

Caption: Overview of polymerization pathways from vanillin to this compound-based polymers.

References

Application Note and Protocol: Enzymatic Synthesis of Divanillin Using Laccase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divanillin, the symmetrical dimer of vanillin, is a molecule of significant interest due to its flavor-enhancing properties, imparting a creamy taste to food products.[1] It also serves as a valuable bio-based monomer for the synthesis of π-conjugated polymers.[2] Laccases (EC 1.10.3.2) are multi-copper oxidoreductases that catalyze the one-electron oxidation of a wide range of phenolic compounds, making them ideal green biocatalysts for the synthesis of this compound from vanillin.[3][4] This application note provides a detailed protocol for the enzymatic synthesis of this compound using laccase, including reaction conditions, purification, and analytical quantification.

Data Presentation

The following table summarizes the quantitative data for the enzymatic synthesis of this compound using laccase from Trametes versicolor and Funalia trogii.

ParameterValueSource
Enzyme Source Laccase from Trametes versicolor[2]
Substrate Vanillin[2]
Vanillin Concentration 6 g in 80 mL acetone and 720 mL buffer[2]
Laccase Concentration 49.6 mg[2]
Buffer Sodium acetate / Acetic acid[2]
Reaction Time 24 hours[2]
Temperature 25 °C[2]
Atmosphere Saturated with oxygen[2]
Crude Product Brown powder[2]
Purification Method Precipitation with NaOH, ethanol, and HCl[2]
Final Yield 85%[2]
Enzyme Source Laccase from Funalia trogii[1][5]
Conversion Rate > 95%[1][5]

Experimental Protocols

1. Enzymatic Synthesis of this compound

This protocol is adapted from a published procedure for the laccase-mediated synthesis of this compound.[2]

  • Reagent Preparation:

    • Prepare a sodium acetate buffer by dissolving 5.6 g of sodium acetate and 1.75 mL of acetic acid in 1 L of water.

    • Dissolve 6 g of vanillin in 80 mL of acetone.

  • Reaction Setup:

    • In a suitable reaction vessel, add the vanillin-acetone solution to 720 mL of the prepared sodium acetate buffer.

    • Add 49.6 mg of laccase from Trametes versicolor.

    • Saturate the reaction mixture with oxygen.

    • Stir the mixture gently at 25 °C for 24 hours.

    • After 24 hours, the crude this compound will precipitate as a brown powder.

    • Filter the mixture to collect the crude this compound.

2. Purification of this compound

This protocol describes the purification of the crude this compound precipitate.[2]

  • Dissolve 6 g of the crude this compound in 100 mL of a 0.5 M NaOH solution.

  • Pour the resulting solution into 600 mL of ethanol.

  • Acidify the solution with fuming HCl until this compound spontaneously precipitates.

  • Recover the purified this compound by filtration.

  • Rinse the precipitate with water and acetone.

  • Dry the purified this compound. The expected yield is approximately 85%.[2]

3. Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), based on established methods for analyzing phenolic compounds in vanilla.[6][7][8]

  • Instrumentation:

    • HPLC system with a DAD detector.

    • Zorbax Eclipse XDB-C18 column (250 mm × 4.6 mm i.d., 5 μm particle size).[6][7]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using a solvent mixture of water, methanol, and acidified water (10⁻² M H₃PO₄).[6][7]

    • Flow Rate: 2.25 mL/min.[6]

    • Detection Wavelengths: 230, 254, and 280 nm.[6]

    • Column Temperature: 45 °C.[8]

    • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Prepare stock solutions of this compound standard in a 1:1 mixture of DMSO and a 3:7 ratio of MeOH/acidified water (100 mM H₃PO₄) at concentrations ranging from 0.1 to 200 mg/L.[6][8]

    • Dissolve a known amount of the purified this compound sample in the same solvent mixture.

    • Filter the sample through a 0.45 µm PTFE filter before injection.

  • Analysis:

    • Generate a calibration curve using the this compound standard solutions.

    • Inject the sample solution and integrate the peak corresponding to this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis reagents Prepare Reagents (Vanillin, Laccase, Buffer) reaction Set up Reaction (25°C, 24h, O2) reagents->reaction precipitation Crude this compound Precipitation reaction->precipitation dissolution Dissolve in NaOH precipitation->dissolution precipitation2 Precipitate with Ethanol & HCl dissolution->precipitation2 filtration Filter and Wash precipitation2->filtration drying Dry Purified This compound filtration->drying sample_prep Prepare Sample for HPLC drying->sample_prep hplc HPLC-DAD Quantification sample_prep->hplc reaction_mechanism cluster_reaction Laccase-Mediated Oxidative Coupling vanillin1 Vanillin radical1 Phenoxy Radical vanillin1->radical1 Laccase -e-, -H+ This compound This compound radical1->this compound Dimerization vanillin2 Vanillin radical2 Phenoxy Radical vanillin2->radical2 Laccase -e-, -H+ radical2->this compound Dimerization

References

divanillin as a flavoring agent in food industry applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divanillin, the symmetrical dimer of vanillin, is a flavoring agent recognized for its ability to impart a pleasant and creamy sensation to food products.[1] While found in trace amounts in cured vanilla beans, it is typically produced through the enzymatic or chemical dimerization of vanillin. This compound is approved for use in food by the Flavor and Extract Manufacturers Association (FEMA) and is designated as Generally Recognized as Safe (GRAS) (FEMA number 4107). This document provides detailed application notes and protocols for the use of this compound as a flavoring agent in the food industry, with a focus on its sensory properties, analytical quantification, and stability.

Sensory Properties and Applications

This compound is characterized by its ability to enhance mouthfeel, providing a velvety, creamy, and fatty sensation.[1] This makes it a valuable ingredient in a variety of food applications, particularly in low-fat or reduced-fat products where it can mimic the sensory attributes of fat.

Table 1: Sensory Profile and Applications of this compound

AttributeDescriptionTypical ApplicationsRecommended Concentration
Flavor Profile Imparts a pleasant, creamy, and velvety mouthfeel. Enhances the perception of fattiness and richness.Dairy products (yogurt, ice cream, milk drinks), low-fat products, margarines, instant desserts, baked goods, and confectionery.5 - 50 mg/L (ppm) in the final product.
Regulatory FEMA GRAS #4107Approved for use in food as a flavoring agent.-
Solubility Soluble in ethanol and benzyl alcohol; practically insoluble in water.Requires appropriate dispersion methods for aqueous food systems.-

Quantitative Data

Table 2: Physicochemical Properties of this compound

PropertyValue
Chemical Name 6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde
Molecular Formula C₁₆H₁₄O₆
Molecular Weight 302.28 g/mol
Melting Point 315 °C
Appearance White to pale yellow solid

Experimental Protocols

Protocol 1: Incorporation of this compound into a Food Matrix (e.g., Low-Fat Yogurt)

Objective: To effectively disperse this compound in a low-fat yogurt base to achieve a uniform flavor profile.

Materials:

  • This compound powder

  • Ethanol (food grade)

  • Low-fat plain yogurt base

  • High-shear mixer or homogenizer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving it in food-grade ethanol. A typical concentration is 1-5% (w/v). Ensure complete dissolution.

  • Dosage Calculation: Calculate the required volume of the this compound stock solution to achieve the target concentration (e.g., 20 ppm) in the final yogurt product.

  • Incorporation:

    • Slowly add the calculated amount of the this compound stock solution to the yogurt base while stirring continuously.

    • For optimal dispersion and to avoid localized high concentrations, it is recommended to use a high-shear mixer or homogenizer at a low speed for a short duration (e.g., 1-2 minutes).

  • Homogenization: Process the mixture through a homogenizer to ensure uniform distribution of the flavoring agent.

  • Packaging and Storage: Package the flavored yogurt in appropriate containers and store under refrigerated conditions.

Workflow for this compound Incorporation:

G cluster_prep Preparation cluster_incorp Incorporation cluster_final Final Steps prep1 Dissolve this compound in Ethanol (1-5% w/v) prep2 Calculate Required Dosage prep1->prep2 incorp1 Slowly Add Stock Solution to Yogurt Base prep2->incorp1 incorp2 Mix with High-Shear Mixer incorp1->incorp2 final1 Homogenize Mixture incorp2->final1 final2 Package and Store final1->final2

Workflow for incorporating this compound into a food matrix.
Protocol 2: Sensory Evaluation of this compound - Triangle Test

Objective: To determine if a sensory difference exists between a control product and a product containing this compound.

Materials:

  • Control product (e.g., plain low-fat yogurt)

  • Test product (e.g., low-fat yogurt with 20 ppm this compound)

  • Identical sample cups, coded with random 3-digit numbers

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and temperature

  • A panel of 20-40 trained or consumer panelists

Procedure:

  • Sample Preparation: Prepare the control and test products.

  • Sample Presentation: For each panelist, present three coded samples: two of one product and one of the other. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instructions to Panelists: Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample. They should cleanse their palate with water and crackers between samples.

  • Data Collection: Record the number of correct identifications.

  • Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

Protocol 3: Quantitative Analysis of this compound by HPLC-DAD

Objective: To quantify the concentration of this compound in a food sample. This protocol is based on a validated method for the simultaneous determination of this compound and other phenolic compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Mobile Phase C: Acidified water (e.g., 10⁻² M H₃PO₄)

  • Gradient Elution: A specific gradient program should be developed and optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 ppm). Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.

  • Sample Preparation (e.g., Yogurt):

    • Accurately weigh a known amount of the yogurt sample.

    • Extract the this compound using a suitable solvent (e.g., methanol or a mixture of methanol and water). Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 4: Accelerated Shelf-Life Testing for this compound Stability

Objective: To evaluate the stability of this compound in a food product under accelerated conditions to predict its shelf-life.

Materials:

  • Food product containing a known concentration of this compound

  • Environmental chambers with controlled temperature and humidity

  • Light-protective packaging (if required)

Procedure:

  • Storage Conditions: Store samples of the food product under different accelerated conditions. Common conditions include elevated temperatures (e.g., 35°C, 45°C, 55°C) and controlled humidity. A control sample should be stored under recommended storage conditions (e.g., 4°C for refrigerated products).

  • Time Points: Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis: At each time point, analyze the samples for:

    • This compound Concentration: Using the HPLC method described in Protocol 3.

    • Sensory Profile: Conduct sensory evaluation (e.g., descriptive analysis) to assess any changes in the creamy and velvety attributes.

    • Physical and Chemical Properties: Monitor for any changes in color, texture, pH, etc.

  • Data Analysis: Plot the degradation of this compound over time at each temperature. Use this data to model the degradation kinetics (e.g., using the Arrhenius equation) and predict the shelf-life at normal storage conditions.

Signaling and Perception of Creaminess

The perception of "creaminess" is a complex, multi-modal sensory experience that is not attributed to a single taste receptor. It involves the integration of tactile, gustatory, and olfactory cues. While the specific signaling pathway for this compound's creamy mouthfeel has not been fully elucidated, it is hypothesized to act as a mouthfeel enhancer by modulating the physical and sensory properties within the oral cavity.

Hypothesized Mechanism of this compound-Induced Creaminess Perception:

G cluster_oral Oral Cavity cluster_interaction Physicochemical Interaction cluster_perception Sensory Perception cluster_brain Brain Processing This compound This compound in Food Matrix interaction Interaction & Modification of Salivary Film This compound->interaction saliva Saliva Proteins (e.g., Mucins) saliva->interaction oral_surface Oral Surfaces (Tongue, Palate) oral_surface->interaction lubrication Enhanced Lubrication & Coating interaction->lubrication tactile Tactile Sensation (Mechanoreceptors) lubrication->tactile integration Sensory Integration (Cortex) tactile->integration trigeminal Trigeminal Sensation trigeminal->integration creamy Perception of 'Creaminess' & 'Velvety' Mouthfeel integration->creamy

Hypothesized pathway for this compound's creamy mouthfeel perception.

This diagram illustrates that this compound likely interacts with saliva proteins and oral surfaces, modifying the salivary film to enhance lubrication and coating. This altered physical property is then detected by mechanoreceptors (tactile sensation) and potentially the trigeminal system. The brain integrates these signals, leading to the perception of a creamy and velvety mouthfeel.

Conclusion

This compound is a versatile flavoring agent that can significantly enhance the sensory profile of various food products by imparting a desirable creamy and velvety mouthfeel. Proper understanding of its properties, along with the use of standardized protocols for its application, sensory evaluation, and quantification, is crucial for its effective utilization in the food industry. Further research into the precise mechanisms of its sensory perception will likely expand its applications and allow for more targeted product development.

References

Application Notes and Protocols: Electrochemical Polymerization of Divanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divanillin, a dimer derived from the renewable resource vanillin, serves as a versatile platform for the synthesis of novel bio-based polymers. Electrochemical polymerization offers a unique and sustainable route to produce polymers from this compound, providing an alternative to traditional polymerization techniques. This document outlines the methodology for the electrochemical synthesis of polyvanillin via the reductive polymerization of this compound. The protocols detailed below are based on established research in the field and are intended to provide a comprehensive guide for replicating and adapting these methods for various research applications.

Data Presentation

The following table summarizes the key quantitative data from studies on the electrochemical reductive polymerization of this compound. This data provides a comparative overview of the reaction conditions and the properties of the resulting polyvanillin.

ParameterValueReference ElectrodeWorking ElectrodeCatholyteAnolyteYieldMolecular Weight (Mw)Molecular Weight (Mn)Polydispersity Index (PDI)Source
Current Density 50 mA cm⁻²RHEZinc50 mM this compound in 1 M NaOH1 M NaOH-4100 g mol⁻¹2700 g mol⁻¹1.51[1]
General Procedure --LeadThis compound in aqueous Sodium Hydroxide-91%---[2]
Flow Reactor Study > 50 mA cm⁻²--This compound solution--up to 4100 g mol⁻¹up to 2700 g mol⁻¹-[1]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the electrochemical polymerization of this compound, from the synthesis of the this compound monomer to its subsequent polymerization.

Protocol 1: Synthesis of this compound Monomer via Enzymatic Coupling

This protocol describes the synthesis of this compound from vanillin using a laccase-catalyzed oxidative coupling reaction.

Materials:

  • Vanillin

  • Acetone

  • Sodium acetate

  • Acetic acid

  • Laccase from Trametes versicolor

  • Oxygen source

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Hydrochloric acid (HCl), fuming

Procedure:

  • Buffer Preparation: Prepare an acetate buffer by dissolving 5.6 g of sodium acetate and 1.75 mL of acetic acid in 1 L of deionized water.

  • Reaction Setup: In a suitable reaction vessel, dissolve 6 g of vanillin in 80 mL of acetone. To this solution, add 720 mL of the prepared acetate buffer.

  • Enzymatic Reaction: Add 49.6 mg of laccase from Trametes versicolor to the vanillin solution. Saturate the reaction mixture with oxygen and stir gently at 25 °C for 24 hours. A brown precipitate of crude this compound will form.

  • Purification:

    • Filter the reaction mixture to collect the crude this compound powder.

    • Dissolve 6 g of the crude this compound in 100 mL of a 0.5 M NaOH solution.

    • Pour this solution into 600 mL of ethanol.

    • Acidify the solution with fuming HCl until this compound precipitates.

    • Recover the purified this compound by filtration and rinse with water and acetone.

  • Drying: Dry the purified this compound under vacuum. The expected yield is approximately 85%.

Protocol 2: Electrochemical Reductive Polymerization of this compound

This protocol details the electrochemical synthesis of polyvanillin from the this compound monomer in an H-type electrochemical cell.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Lead (Pb) or Zinc (Zn) cathode

  • Nickel (Ni) or Platinum (Pt) anode

  • H-type electrochemical cell with a separator (e.g., a porous membrane)

  • Potentiostat/Galvanostat

  • Reference electrode (e.g., Reversible Hydrogen Electrode - RHE)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Electrolyte Preparation:

    • Catholyte: Prepare a 0.1 M this compound solution by dissolving the appropriate amount of this compound in 50 mL of 1 M NaOH solution.[3]

    • Anolyte: Use 50 mL of 1 M NaOH solution as the anolyte.[3]

  • Electrochemical Cell Assembly:

    • Assemble the H-type cell, ensuring the cathodic and anodic compartments are separated by the membrane.

    • Place the lead or zinc cathode in the catholyte compartment and the nickel or platinum anode in the anolyte compartment.

    • Immerse the reference electrode in the catholyte compartment.

  • Electrolysis:

    • Connect the electrodes to the potentiostat/galvanostat.

    • Conduct the electrolysis under galvanostatic (constant current) conditions. A current density in the range of 30-100 mA cm⁻² can be applied.[3]

    • The reaction is typically carried out at room temperature with stirring of the catholyte.

  • Product Isolation:

    • After the electrolysis is complete, transfer the catholyte to a beaker and cool it in an ice bath.

    • Acidify the solution to a pH of 2 using 1 M HCl. This will cause the polyvanillin to precipitate.[3]

    • Filter the precipitate, wash it thoroughly with water, and dry it in a desiccator under vacuum.[3]

Visualizations

The following diagrams illustrate the key processes involved in the electrochemical polymerization of this compound.

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_electropolymerization Electrochemical Polymerization cluster_characterization Characterization Vanillin Vanillin EnzymaticCoupling Enzymatic Coupling (Laccase/O2) Vanillin->EnzymaticCoupling This compound This compound Monomer EnzymaticCoupling->this compound Electrolysis Electrochemical Cell (Reductive Polymerization) This compound->Electrolysis Polyvanillin Polyvanillin Electrolysis->Polyvanillin Analysis Spectroscopy (NMR, FT-IR) Chromatography (GPC) Thermal Analysis (TGA) Polyvanillin->Analysis

Caption: Experimental workflow for the synthesis and characterization of polyvanillin.

reaction_logic Start Start: this compound Monomer in Alkaline Solution Step1 Apply Reductive Potential (e.g., using Pb or Zn cathode) Start->Step1 Initiation Step2 Pinacol Coupling of Aldehyde Groups Step1->Step2 Step3 Chain Propagation to form Polyvanillin Step2->Step3 Polymerization End End: Polyvanillin Precipitate (after acidification) Step3->End Termination & Isolation

Caption: Logical flow of the reductive electrochemical polymerization of this compound.

References

Divanillin: A Promising Scaffold in Medicinal Chemistry for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divanillin, the symmetrical dimer of vanillin, is emerging as a molecule of significant interest in medicinal chemistry. While traditionally recognized as a taste enhancer in the food industry, recent studies have unveiled its potential as a bioactive compound, particularly in the realm of oncology.[1][2] This document provides an overview of the current research on this compound's applications in medicinal chemistry, with a focus on its anticancer properties. It includes a summary of key quantitative data, detailed experimental protocols from cited research, and diagrams of relevant biological pathways and experimental workflows to facilitate further investigation by researchers.

Anticancer Applications of this compound

Research has highlighted this compound's potential as an anti-metastatic agent. Metastasis, the spread of cancer cells to distant organs, is a primary contributor to cancer-related mortality.[3] this compound has demonstrated a greater potency in inhibiting cancer cell invasion compared to its monomeric precursor, vanillin.[3][4]

Inhibition of Cancer Cell Invasion

Studies have shown that this compound effectively inhibits the invasion of hepatocellular carcinoma cells.[3][4] Furthermore, it has been observed to affect the cell viability and migration of murine osteosarcoma cells.[5][6] this compound's mechanism of action has been linked to the modulation of key signaling pathways involved in cell migration and survival.[3][7][8]

Modulation of the FAK/PI3K/Akt Signaling Pathway

A crucial mechanism underlying this compound's anti-metastatic activity is its ability to inhibit the FAK/PI3K/Akt signaling pathway.[3][7][8] This pathway is frequently overactive in cancer and plays a central role in cell survival, proliferation, and migration.[8] this compound has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and Akt, key components of this pathway.[3][4] Molecular docking studies suggest that this compound binds effectively to the Y397 pocket of the FAK FERM domain, leading to the suppression of downstream signaling.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from studies on the anti-metastatic potential of this compound.

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundHepatocellular CarcinomaTranswell Invasion Assay23.3 ± 7.4 to 41.3 ± 4.2[3]
VanillinHepatocellular CarcinomaTranswell Invasion Assay>700[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's anticancer activity.

Protocol 1: Transwell Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of cancer cells. This protocol is adapted from Jantaree et al., 2017.[3]

Materials:

  • Cancer cell line (e.g., hepatocellular carcinoma cells)

  • This compound

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Serum-free cell culture medium

  • Matrigel-coated Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.

  • Add 200 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet solution for 15 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of invading cells in at least five random fields under a microscope.

  • Calculate the percentage of invasion relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of FAK and Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of FAK and Akt. This protocol is a standard Western blot procedure as would be used in studies such as Jantaree et al., 2017.[3]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cancer cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

The following diagrams illustrate the FAK/PI3K/Akt signaling pathway and a typical experimental workflow for evaluating the anti-metastatic potential of this compound.

FAK_PI3K_Akt_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation PI3K PI3K pFAK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt PIP3->pAkt Recruitment & Activation Akt Akt Akt->pAkt CellSurvival Cell Survival pAkt->CellSurvival Proliferation Proliferation pAkt->Proliferation Migration Migration pAkt->Migration This compound This compound This compound->pFAK Inhibition

Caption: FAK/PI3K/Akt Signaling Pathway and the inhibitory effect of this compound.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations) start->treatment invasion_assay Transwell Invasion Assay treatment->invasion_assay western_blot Western Blot Analysis (p-FAK, FAK, p-Akt, Akt) treatment->western_blot data_analysis_invasion Quantify Cell Invasion (Determine IC50) invasion_assay->data_analysis_invasion data_analysis_wb Quantify Protein Expression western_blot->data_analysis_wb conclusion Conclusion: This compound's Anti-Metastatic Potential & Mechanism of Action data_analysis_invasion->conclusion data_analysis_wb->conclusion

Caption: Experimental workflow for evaluating this compound's anti-metastatic potential.

References

Application Notes and Protocols: Divanillin-Based Crosslinkers for Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including drug delivery and tissue engineering. The choice of crosslinking agent is crucial in determining the final properties of the hydrogel. Divanillin, a biocompatible and naturally derived crosslinker, offers a promising alternative to synthetic crosslinkers, which can sometimes exhibit cytotoxicity. This document provides detailed application notes and protocols for the development of hydrogels using this compound-based crosslinkers.

Data Presentation

The following tables summarize the quantitative data for chitosan hydrogels crosslinked with vanillin, a precursor to this compound, demonstrating the effect of the crosslinker on the material's properties. This data provides a baseline for the expected performance of this compound-crosslinked hydrogels.

Table 1: Mechanical Properties of Vanillin-Crosslinked Chitosan Hydrogels

Sample IDVanillin:Chitosan Mass RatioCompressive Strength (kPa)
1van1:115.3 ± 2.1
1.2van1.2:122.8 ± 3.5
1.4van1.4:118.9 ± 2.8
Double VAN_1.21.2:1 (Double Crosslinked)45.1 ± 4.2

Data adapted from a study on single and double crosslinking of chitosan with vanillin.[1]

Table 2: Swelling Properties of Vanillin-Crosslinked Chitosan Hydrogels in PBS (pH 7.4)

Sample IDVanillin:Chitosan Mass RatioSwelling Ratio (%) after 24h
1van1:1~850
1.2van1.2:1~750
1.4van1.4:1~700
Double VAN_1.21.2:1 (Double Crosslinked)~600

Data adapted from a study on the swelling behavior of vanillin-crosslinked chitosan hydrogels.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Crosslinker

This protocol describes the synthesis of this compound from vanillin through oxidative coupling.

Materials:

  • Vanillin

  • Sodium acetate

  • Acetic acid

  • Acetone

  • Laccase from Trametes versicolor

  • Oxygen source

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Buffer Preparation: Prepare a buffer solution by dissolving 5.6 g of sodium acetate and 1.75 mL of acetic acid in 1 L of water.

  • Vanillin Solution: In a suitable vessel, dissolve 6 g of vanillin in 80 mL of acetone.

  • Reaction Mixture: Add 720 mL of the prepared buffer to the vanillin solution.

  • Enzymatic Reaction: Add 49.6 mg of Laccase from Trametes versicolor to the mixture and saturate the medium with oxygen.

  • Incubation: Stir the mixture gently at 25°C for 24 hours.

  • Product Recovery: Filter the reaction mixture to collect the crude this compound powder.

  • Purification: a. Dissolve the crude this compound in 100 mL of 0.5 M NaOH solution. b. Pour this solution into 600 mL of ethanol. c. Acidify the solution with fuming HCl until this compound precipitates. d. Recover the purified this compound by filtration and rinse with water and acetone.

  • Drying: Dry the purified this compound under vacuum. The expected yield is approximately 85%.

Protocol 2: Fabrication of this compound-Crosslinked Chitosan Hydrogel

This protocol details the preparation of a chitosan hydrogel crosslinked with this compound.

Materials:

  • Chitosan (medium molecular weight)

  • Acetic acid solution (2% v/v)

  • This compound

  • Ethanol (96%)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: a. Dissolve chitosan powder in a 2% acetic acid solution to a final concentration of 5% (w/v). b. Stir the solution until the chitosan is completely dissolved.

  • This compound Solution Preparation: a. Dissolve this compound powder in 96% ethanol to the desired concentration.

  • Crosslinking: a. Add the this compound solution dropwise to the chitosan solution while stirring vigorously. b. Homogenize the mixture using sonication for 10 minutes.[1] c. The mass ratio of this compound to chitosan can be varied to control the crosslinking density and final hydrogel properties (e.g., 1:1, 1.2:1, 1.4:1).[1]

  • Gelation: a. Cast the resulting solution into a mold of the desired shape. b. Allow the solution to gel at room temperature for 24 hours.

  • Washing and Equilibration: a. After gelation, immerse the hydrogel in deionized water to remove any unreacted reagents. b. Equilibrate the hydrogel in a suitable buffer (e.g., PBS) before characterization or use.

Protocol 3: Characterization of Hydrogels

1. Mechanical Testing (Compression): a. Prepare cylindrical hydrogel samples of uniform dimensions. b. Perform compression tests using a universal testing machine at a constant strain rate. c. Record the stress-strain curve and determine the compressive strength from the maximum stress before failure.[1]

2. Swelling Ratio Determination: a. Lyophilize a pre-weighed hydrogel sample to determine its dry weight (Wd). b. Immerse the dried hydrogel in a buffer solution (e.g., PBS pH 7.4) at 37°C. c. At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws). d. Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[1]

3. In Vitro Drug Release Study: a. Load the hydrogel with a model drug by soaking it in a drug solution of known concentration. b. Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation. c. At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium. d. Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry). e. Calculate the cumulative drug release as a percentage of the initial drug loading.

Mandatory Visualizations

G cluster_synthesis This compound Synthesis cluster_hydrogel Hydrogel Fabrication Vanillin Vanillin Laccase Laccase Enzyme (or Chemical Catalyst) Vanillin->Laccase Oxidative Coupling This compound This compound Laccase->this compound Hydrogel This compound-Crosslinked Hydrogel This compound->Hydrogel Crosslinking (Schiff Base Formation) Chitosan Chitosan Polymer Chitosan->Hydrogel

Caption: Synthesis of this compound and Hydrogel Fabrication Workflow.

G cluster_workflow Experimental Workflow A This compound Synthesis B Hydrogel Fabrication (Chitosan + this compound) A->B C Hydrogel Characterization B->C C1 Mechanical Testing C->C1 C2 Swelling Studies C->C2 C3 Drug Release Profiling C->C3

Caption: Logical workflow for hydrogel development and testing.

G cluster_pathway NF-κB Signaling Pathway in Wound Healing Drug Released Therapeutic Agent (e.g., Anti-inflammatory Drug) IKK IKK Complex Drug->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation Transcription

Caption: Inhibition of the NF-κB signaling pathway by a released drug.

References

Application Notes and Protocols for the Incorporation of Divanillin into Biodegradable Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters incorporating divanillin, a bio-based monomer derived from vanillin. The information is intended to guide researchers in developing sustainable polymeric materials for various applications, including drug delivery and biomedical devices.

Introduction

This compound, a C-C coupled dimer of vanillin, is a renewable aromatic building block that can impart rigidity, thermal stability, and specific functionalities to polymers.[1] Its incorporation into biodegradable polyesters offers a promising avenue for the development of sustainable alternatives to petroleum-based plastics. These bio-based polyesters can be designed to have a range of thermal and mechanical properties, making them suitable for diverse applications. This document outlines the synthesis of this compound-based monomers and their subsequent polymerization into polyesters through various methods, including bulk transesterification and enzymatic polymerization.

Data Presentation

The following tables summarize the quantitative data on the properties of various this compound-based polyesters synthesized under different conditions.

Table 1: Thermal and Mechanical Properties of Polyesters Derived from Divanillic Acid and Cyclic Diols

Polyester CompositionWeight-Average Molecular Weight (Mw) ( g/mol )Glass Transition Temperature (Tg) (°C)Melting Point (Tm) (°C)
Me-MeDVA and trans-1,4-cyclohexanedimethanol1.5 - 11.0 x 10⁴58 - 134220
Methylated dialkoxydivanillic acid and various diols4.4 x 10⁴ - 20 x 10⁴-1 - 120N/A (Amorphous)
Poly(hexylene dibutoxydivanillate) (P(He-BuDVA))6.24 x 10⁴19 - 89N/A (Amorphous)

Data sourced from multiple studies on divanillic acid-based polyesters.[2][3][4]

Table 2: Properties of Polyesters from Vanillin and Fatty Acid Derivatives

Polyester CompositionWeight-Average Molecular Weight (Mw) ( kg/mol )Glass Transition Temperature (Tg) (°C)Initial Thermal Decomposition Temperature (Td,5%) (°C)Yield Strength (MPa)Elongation-at-Break (%)
Vanillin-derived monomer and various diols/diacids37.5 - 45.565 - 78324 - 35345 - 56215 - 290
Vanillin-derived diols and various dicarboxylic acids17,000 - 40,000 ( g/mol )16.2 - 81.2Not ReportedNot ReportedNot Reported

Data sourced from studies on renewable co-polymers from vanillin and fatty acid derivatives.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound-based biodegradable polyesters.

Protocol 1: Synthesis of this compound via Enzymatic Coupling

This protocol describes the green synthesis of this compound from vanillin using a laccase enzyme.

Materials:

  • Vanillin

  • Acetone

  • Sodium acetate buffer

  • Laccase from Trametes versicolor

  • Oxygen

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Ethanol

  • Hydrochloric acid (fuming)

Procedure:

  • Dissolve 6 g of vanillin in 80 mL of acetone.

  • Add 720 mL of sodium acetate buffer to the vanillin solution.

  • Add 49.6 mg of Laccase from Trametes versicolor to the mixture.

  • Saturate the reaction medium with oxygen.

  • Stir the mixture gently at 25 °C for 24 hours.

  • Filter the medium to collect the crude this compound as a brown powder.

  • To purify, dissolve the crude this compound in 100 mL of 0.5 M NaOH solution.

  • Pour the solution into 600 mL of ethanol.

  • Acidify the mixture with fuming HCl until this compound precipitates.

  • Recover the purified this compound by filtration and rinse with water and acetone.

  • The expected yield is approximately 85%.[5]

Protocol 2: Bulk Transesterification for Polyester Synthesis

This protocol details the synthesis of polyesters from a divanillic acid-based monomer and an alkanediol.

Materials:

  • Divanillic acid-based monomer (e.g., methylated dialkoxydivanillic acid)

  • Alkanediol (e.g., 1,6-hexanediol)

  • Titanium(IV) tetraisopropoxide (catalyst)

  • Nitrogen gas

Procedure:

  • Place the divanillic acid-based monomer and the alkanediol in a reaction flask.

  • Add titanium(IV) tetraisopropoxide as a catalyst.

  • Purge the flask with nitrogen gas.

  • Heat the reaction mixture to 170 °C under a nitrogen flow.

  • Maintain the reaction at this temperature for 2 hours.

  • The resulting product is the this compound-based polyester.

Protocol 3: General Enzymatic Synthesis of this compound-Based Polyesters

This protocol provides a general method for the enzymatic synthesis of polyesters using a lipase catalyst. This method can be adapted for this compound-based diols and diacids.

Materials:

  • This compound-based diol or divanillic acid dimethyl ester

  • Aliphatic diacid or diol

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Diphenyl ether (solvent)

  • Nitrogen gas

Procedure:

  • Combine equimolar amounts of the this compound-based monomer and the co-monomer in a reaction vessel.

  • Add diphenyl ether as the solvent.

  • Add the immobilized lipase catalyst (typically 5-10% by weight of monomers).

  • Heat the mixture to a temperature between 70-100 °C under a nitrogen atmosphere with stirring.

  • To facilitate the removal of condensation byproducts (e.g., water or methanol), apply a vacuum during the later stages of the polymerization.

  • The reaction time can vary from 24 to 72 hours, depending on the desired molecular weight.

  • After the reaction, dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., methanol) to purify the product.

  • Dry the resulting polyester under vacuum.

Visualizations

The following diagrams illustrate the key workflows in the synthesis of this compound-based polyesters.

Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polyester Synthesis Vanillin Vanillin Enzyme Laccase Enzyme Vanillin->Enzyme Enzymatic Coupling This compound This compound Enzyme->this compound Divanillin_Monomer This compound-based Monomer This compound->Divanillin_Monomer Derivatization (e.g., to Divanillic Acid) Catalyst Catalyst (e.g., Ti(IV) alkoxide or Lipase) Divanillin_Monomer->Catalyst Diol Diol/ Diacid Diol->Catalyst Polyester Biodegradable Polyester Catalyst->Polyester Polycondensation

Caption: Workflow for this compound-based Polyester Synthesis.

Experimental_Workflow start Start: Reactants mixing 1. Mix Monomers and Catalyst start->mixing heating 2. Heat under Nitrogen Atmosphere mixing->heating vacuum 3. Apply Vacuum (for Polycondensation) heating->vacuum reaction 4. Polymerization Reaction vacuum->reaction purification 5. Dissolution and Precipitation reaction->purification drying 6. Dry Final Polyester purification->drying end End: Characterization drying->end

Caption: General Experimental Workflow for Polyester Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Divanillin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up divanillin production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and how do they compare for scalability?

A1: The main synthesis routes for this compound are enzymatic, chemical (oxidative coupling), and electrochemical methods.

  • Enzymatic Synthesis: This method often employs enzymes like laccase or horseradish peroxidase (HRP) and is considered a green chemistry approach.[1][2] It can offer high yields, with some studies reporting over 95% using laccase.[2] Scaling up can be challenged by enzyme stability, cost, and the need for enzyme immobilization for reuse.[3][4][5]

  • Chemical Synthesis: This typically involves the oxidative coupling of vanillin using catalysts such as iron(II) sulfate (FeSO₄).[1] While potentially cost-effective, yields are often lower, around 50%, and the process may require harsher reaction conditions and generate more waste, posing purification challenges at scale.[1]

  • Electrochemical Synthesis: This method uses an electric current to drive the dimerization of vanillin. It offers a sustainable route with the potential for high efficiency and easy control of reaction parameters.[1] However, scaling up can be complex due to the need for specialized reactor design and potential electrode fouling.

Q2: What are the key challenges when scaling up this compound production?

A2: Common challenges in scaling up this compound production include:

  • Maintaining High Yields: Reaction conditions optimized at the lab scale may not translate directly to larger volumes, potentially leading to decreased yields.

  • Heat and Mass Transfer: Exothermic reactions, such as the oxidative coupling of vanillin, can lead to localized hotspots in large reactors, causing side reactions and product degradation. Efficient mixing and heat exchange are critical.

  • Enzyme Stability and Reusability (for enzymatic synthesis): Enzymes can be sensitive to temperature, pH, and shear stress in large reactors. Immobilization is often necessary to improve stability and enable catalyst recycling, which is crucial for cost-effectiveness at an industrial scale.[3][4][5]

  • Product Purification: Isolating pure this compound from the reaction mixture can be challenging due to the presence of unreacted vanillin, side products, and, in the case of enzymatic synthesis, the enzyme itself. Crystallization is a common purification method, but its efficiency can be affected by impurities.

  • Catalyst Deactivation: In both chemical and enzymatic processes, the catalyst can lose activity over time. Understanding the deactivation mechanism is key to optimizing the process for long-term production.

Troubleshooting Guides

Enzymatic Synthesis (Laccase/Horseradish Peroxidase)
Problem Possible Causes Troubleshooting Steps
Low this compound Yield 1. Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature. 2. Enzyme Inhibition: High substrate or product concentrations can inhibit enzyme activity. 3. Poor Oxygen Supply (for laccase): Laccase requires oxygen as a co-substrate. 4. Insufficient Hydrogen Peroxide (for HRP): HRP requires H₂O₂ for its catalytic cycle. 5. Enzyme Denaturation: Shear stress from vigorous mixing in large reactors or localized heating can denature the enzyme.1. Optimize Reaction Conditions: Determine the optimal pH and temperature for the specific enzyme at the desired scale. 2. Substrate Feeding Strategy: Implement a fed-batch process to maintain substrate concentration below the inhibition threshold. 3. Improve Aeration: Increase sparging with air or oxygen and ensure efficient mixing to improve oxygen transfer. 4. Controlled H₂O₂ Addition: Add hydrogen peroxide gradually to the reaction mixture to avoid high local concentrations that can deactivate the enzyme. 5. Gentle Agitation & Temperature Control: Use low-shear impellers and ensure uniform temperature distribution throughout the reactor. Consider enzyme immobilization to enhance stability.[4][5]
Enzyme Deactivation 1. Harsh Reaction Conditions: Extreme pH or temperature. 2. Presence of Inhibitors: Byproducts or impurities in the substrate can inhibit the enzyme. 3. Mechanical Stress: High shear forces during mixing. 4. Oxidative Damage (for HRP): Excess hydrogen peroxide can damage the enzyme.1. Process Optimization: Operate within the enzyme's optimal pH and temperature range. 2. Substrate Purity: Use high-purity vanillin to minimize the presence of potential inhibitors. 3. Reactor Design: Employ gentle mixing strategies. 4. Controlled Reagent Addition: Add H₂O₂ in a controlled manner. 5. Immobilization: Immobilize the enzyme on a solid support to improve its robustness and allow for easy separation and reuse.[3][4][5][6]
Purification Difficulties 1. Presence of Byproducts: Side reactions can lead to impurities that are difficult to separate from this compound. 2. Residual Enzyme: Free enzyme in the reaction mixture can contaminate the product. 3. Incomplete Crystallization: Impurities can inhibit the crystallization of this compound.1. Reaction Optimization: Adjust reaction conditions to minimize byproduct formation. 2. Enzyme Immobilization: Use immobilized enzymes to simplify separation of the catalyst from the product.[3] 3. Recrystallization: Perform multiple recrystallization steps. Consider using different solvent systems. 4. Chromatography: For high-purity applications, column chromatography may be necessary, although it can be costly at a large scale.
Chemical Synthesis (e.g., using FeSO₄)
Problem Possible Causes Troubleshooting Steps
Low this compound Yield 1. Suboptimal Catalyst Concentration: Incorrect ratio of catalyst to substrate. 2. Inefficient Oxidant Addition: Poor mixing leading to localized high concentrations of the oxidant. 3. Side Reactions: Formation of over-oxidized products or polymers.1. Optimize Catalyst Loading: Experiment with different catalyst concentrations to find the optimal ratio. 2. Controlled Oxidant Feed: Add the oxidant (e.g., persulfate) slowly and with vigorous mixing to ensure uniform distribution. 3. Temperature Control: Maintain a constant and optimal reaction temperature to minimize side reactions.
Product Contamination 1. Formation of Colored Byproducts: Over-oxidation can lead to colored impurities. 2. Residual Iron Catalyst: Incomplete removal of the iron catalyst.1. Reaction Monitoring: Use techniques like TLC or HPLC to monitor the reaction progress and stop it before significant byproduct formation occurs. 2. Purification: Utilize activated carbon treatment to remove colored impurities. 3. Catalyst Removal: After the reaction, adjust the pH to precipitate the iron catalyst as iron hydroxide, followed by filtration.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterEnzymatic (Laccase)Enzymatic (HRP)Chemical (FeSO₄)Electrochemical
Typical Yield > 95%[2]~18% - >90%[2][7]~50%[1]Up to 91%
Catalyst Laccase from various fungi[2]Horseradish Peroxidase[7]Iron(II) Sulfate[1]Electric Current / Electrodes
Reaction Temperature Typically 25-50°CAmbient TemperatureOften elevated temperaturesAmbient Temperature
Reaction Time Can be several hoursRapidCan be several hoursDependent on current density
Key Scale-Up Challenges Enzyme stability, cost, reuse, oxygen supply[3][5]Enzyme stability, cost of H₂O₂, reuseLower yield, byproduct formation, waste disposalReactor design, electrode stability, energy consumption
Environmental Impact Generally low, "green" processGenerally lowModerate, potential for metal wasteLow, can use renewable energy

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound using Laccase (Pilot Scale)

This protocol is a generalized guideline and should be optimized for specific equipment and enzyme characteristics.

1. Materials and Equipment:

  • Vanillin (substrate)

  • Laccase (immobilized on a suitable support, e.g., magnetic beads or alginate)[3][4]

  • Buffer solution (e.g., sodium acetate buffer, pH optimized for the specific laccase)

  • Stirred-tank bioreactor with temperature and pH control

  • Oxygen or air sparging system

  • Filtration system for product recovery

2. Procedure:

  • Reactor Preparation: Sterilize the bioreactor and fill it with the appropriate buffer solution.

  • Enzyme Addition: Add the immobilized laccase to the reactor.

  • Reaction Initiation: Heat the buffer to the optimal temperature for the laccase (e.g., 25°C).[1] Start gentle agitation.

  • Substrate Addition: Prepare a concentrated solution of vanillin in a minimal amount of a suitable solvent (e.g., acetone) and add it to the reactor.[1] Alternatively, a fed-batch approach can be used to avoid substrate inhibition.

  • Oxygen Supply: Sparge the reactor with air or oxygen to ensure sufficient oxygen availability for the laccase.[1]

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using HPLC to determine the concentration of this compound and remaining vanillin.

  • Product Recovery: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture using filtration or magnetic separation.

  • Purification: The crude this compound in the filtrate can be purified by precipitation (e.g., by acidifying the solution), followed by filtration and recrystallization from a suitable solvent (e.g., ethanol/water mixture).[1]

Visualizations

Signaling Pathways and Experimental Workflows

Divanillin_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage vanillin Vanillin (Substrate) reactor Bioreactor / Chemical Reactor vanillin->reactor reaction_mixture Crude Reaction Mixture reactor->reaction_mixture catalyst Catalyst (Enzyme / Chemical) catalyst->reactor filtration Filtration / Catalyst Removal reaction_mixture->filtration crystallization Crystallization filtration->crystallization drying Drying crystallization->drying pure_this compound Pure this compound drying->pure_this compound Troubleshooting_Low_Yield start Low this compound Yield Detected check_params Check Reaction Parameters (Temp, pH, Mixing) start->check_params check_reagents Analyze Reagent Quality (Substrate, Catalyst) start->check_reagents check_byproducts Investigate Byproduct Formation (HPLC/GC-MS) start->check_byproducts optimize_params Optimize Parameters check_params->optimize_params replace_reagents Source High-Purity Reagents check_reagents->replace_reagents adjust_conditions Adjust Conditions to Minimize Side Reactions check_byproducts->adjust_conditions

References

identifying and removing byproducts in divanillin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges encountered during the synthesis of divanillin, focusing on the identification and removal of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

The most common impurities encountered during the oxidative dimerization of vanillin are unreacted starting material (vanillin), the oxidized intermediate dehydrothis compound, and vanillic acid, which can form through over-oxidation.[1][2]

Q2: How can I monitor the progress of my this compound synthesis reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of your starting material (vanillin), you can observe the consumption of vanillin and the appearance of the this compound product spot over time.[3]

Q3: What is the primary method for purifying crude this compound?

Recrystallization is a widely used and effective technique for purifying this compound.[4] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool, the less soluble this compound will crystallize out, leaving more soluble impurities behind in the solvent.[4] For more challenging separations, column chromatography is also a viable option.

Q4: Can I use HPLC to analyze the purity of my this compound sample?

Yes, High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for assessing the purity of your final product and identifying specific byproducts. A reversed-phase C18 column is typically used for this analysis.[3]

Troubleshooting Guide

Problem: I see multiple spots on my TLC plate after the reaction. What are they and what should I do?

Multiple spots on your TLC plate indicate the presence of impurities alongside your desired this compound product. Based on their relative polarities, you can tentatively identify them.

  • Spot Identification:

    • Highest Rf: This is typically your least polar major component, this compound.

    • Intermediate Rf: Unreacted vanillin is more polar than this compound and will have a lower Rf.

    • Lowest Rf (close to baseline): Highly polar impurities like vanillic acid will have very low Rf values. Dehydrothis compound may also be present, often with an Rf value between that of vanillin and this compound.

  • Solution: The presence of significant amounts of starting material indicates an incomplete reaction. If other spots are present, a purification step is necessary. Proceed with either recrystallization or column chromatography to isolate the this compound.

Problem: My purified product has a low or broad melting point.

A low or broad melting point is a classic indicator of an impure compound. The presence of residual starting materials or byproducts disrupts the crystal lattice of the pure substance, leading to a depression and broadening of the melting point range.

  • Solution: Your product requires further purification. If you have already performed recrystallization, try a second recrystallization with a different solvent system or a slower cooling rate to encourage the formation of purer crystals. Alternatively, column chromatography can be used to separate compounds with similar polarities.

Problem: The yield of my this compound synthesis is unexpectedly low.

Low yields can be attributed to several factors:

  • Incomplete Reaction: As monitored by TLC, if a significant amount of vanillin remains, the reaction may not have gone to completion. Consider extending the reaction time or checking the activity of your catalyst (e.g., enzyme).

  • Side Reactions: Suboptimal reaction conditions can favor the formation of byproducts, consuming the starting material and reducing the this compound yield.

  • Product Loss During Workup/Purification: Ensure efficient extraction of the product. During recrystallization, using too much solvent or cooling the solution too rapidly can lead to significant loss of product in the mother liquor.

Data Presentation: Analysis & Purification Parameters

The following tables summarize key parameters for the analysis and purification of this compound.

Table 1: TLC Analysis Parameters for this compound Synthesis

Parameter Description
Stationary Phase Silica gel 60 F254 aluminum plates[3]
Mobile Phase Anhydrous Acetic Acid : Methanol : Methylene Chloride (0.5 : 1 : 98.5, v/v/v)[3]
Visualization UV light (254 nm) or staining with a vanillin-sulfuric acid reagent.

| Expected Rf Values | Rf (this compound) > Rf (Vanillin) > Rf (Vanillic Acid) |

Table 2: HPLC Analysis Parameters for this compound Synthesis

Parameter Description
Column Reversed-phase Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Gradient elution with a mixture of acidified water and methanol.[2][5]
Detection Diode-Array Detector (DAD) at 230, 254, and 280 nm.[2]

| Flow Rate | Typically 1.0 - 2.25 mL/min.[2][5] |

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis

  • Prepare the TLC Chamber: Pour the mobile phase (Acetic Acid:Methanol:Methylene Chloride, 0.5:1:98.5) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it. Allow it to saturate for at least 15-20 minutes.

  • Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot a small amount of your vanillin standard, a co-spot (vanillin and reaction mixture), and the reaction mixture at different time points (e.g., t=0, t=1h, t=2h).

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. Calculate the Rf values for each spot.

Protocol 2: Purification of this compound by Recrystallization

  • Choose a Solvent: Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of methylene chloride and methanol can be effective.[4]

  • Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid just dissolves.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.

  • Cool in Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the Product: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove any residual solvent.

Visualizations

Diagram 1: Synthesis of this compound and Formation of Key Byproducts

Synthesis_Pathway cluster_start Starting Materials Vanillin1 Vanillin Radical Vanillin Radical Vanillin1->Radical Oxidative Enzyme/Catalyst VanillicAcid Vanillic Acid (Over-oxidation Byproduct) Vanillin1->VanillicAcid Over-oxidation Vanillin2 Vanillin Vanillin2->Radical This compound This compound (Product) Radical->this compound Dimerization Dehydro Dehydrothis compound (Byproduct) Radical->Dehydro Dimerization Dehydro->this compound Reduction

Caption: Oxidative dimerization of vanillin to this compound, showing potential byproduct formation.

Diagram 2: General Experimental Workflow for this compound Synthesis and Purification

Workflow Start Combine Vanillin, Solvent & Catalyst Reaction Run Reaction (e.g., 24h at 25°C) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Periodically Monitor->Reaction Incomplete Workup Reaction Workup (e.g., Filtration, Extraction) Monitor->Workup Complete Crude Isolate Crude Product Workup->Crude Purify Purification Step (Recrystallization or Column Chromatography) Crude->Purify Analyze Analyze Purity (TLC, HPLC, Melting Point) Purify->Analyze Analyze->Purify Impure Final Pure this compound Analyze->Final Pure

Caption: A typical workflow from reaction setup to obtaining pure this compound.

Diagram 3: Troubleshooting Logic Based on TLC Analysis

Troubleshooting_TLC Start Run TLC of Crude Product CheckSpots How many spots? Start->CheckSpots OneSpot One Major Spot (R_f matches this compound) CheckSpots->OneSpot 1 TwoSpots Two Major Spots CheckSpots->TwoSpots 2 ThreeSpots Three+ Spots CheckSpots->ThreeSpots >2 Action_One Proceed to check Melting Point / HPLC OneSpot->Action_One Action_Two Likely this compound & Vanillin. Reaction incomplete or needs purification. TwoSpots->Action_Two Action_Three Multiple impurities present. (e.g., Vanillin, Dehydrothis compound). Requires robust purification. ThreeSpots->Action_Three Purify Perform Recrystallization or Column Chromatography Action_Two->Purify Action_Three->Purify

Caption: A decision tree for troubleshooting based on TLC results.

References

Technical Support Center: Divanillin Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with divanillin, focusing on overcoming its limited aqueous solubility for successful biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound, also known as dehydrothis compound, is a phenolic aldehyde derived from vanillin.[1][2] Structurally, it is a larger, more complex molecule which contributes to its low water solubility. It is practically insoluble in water, making it difficult to prepare solutions for direct use in aqueous-based biological systems like cell culture media.[1][3]

Q2: What are the recommended primary solvents for dissolving this compound?

A2: Organic solvents are necessary to dissolve this compound effectively. The most common and recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and ethanol.[1][4] It is also reported to be soluble in benzyl alcohol, chloroform, and acetone.[1][5] For most biological applications, particularly cell-based assays, DMSO is the preferred starting solvent.

Q3: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A3: Direct dissolution in aqueous buffers or cell culture media is not recommended and will likely fail. You must first prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock can then be serially diluted to the final working concentration in your aqueous medium.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance to DMSO varies significantly between cell lines. However, a general rule is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts or cytotoxicity. It is crucial to run a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.

Q5: My this compound precipitates out of solution when I add it to my cell culture media. How can I prevent this?

A5: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several strategies to prevent precipitation:

  • Use a higher stock concentration: This allows you to add a smaller volume of the DMSO stock to your media, keeping the final solvent concentration low.

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock can help maintain solubility.[6]

  • Increase mixing speed: Add the stock solution dropwise into the media while vortexing or stirring gently to ensure rapid and even dispersion.

  • Use a serum-containing intermediate: A three-step dilution method can be effective: first, dilute the DMSO stock 10-fold in pre-warmed fetal bovine serum (FBS), and then perform the final dilution into your complete cell culture medium.[6]

Technical Data: this compound Solubility

The following table summarizes the known solubility properties of this compound in various solvents.

SolventSolubilityRemarksSource
WaterPractically Insoluble (294.8 mg/L @ 25°C, est.)Not suitable as a primary solvent.[3][7]
DMSOSolubleRecommended for high-concentration stock solutions.[4][8]
EthanolSolubleA viable alternative to DMSO for stock solutions.[1][7]
Benzyl AlcoholSolubleLess common for in vitro assays due to potential toxicity.[1][7]
ChloroformSolubleNot compatible with biological assays.[5]
AcetoneSolubleNot compatible with biological assays.[5]

Troubleshooting Guide

Use this flowchart to diagnose and solve common issues encountered when preparing this compound solutions for your experiments.

G start Start: Prepare this compound Working Solution stock_prep Dissolve this compound powder in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). start->stock_prep dissolved_q Does the powder fully dissolve in DMSO? stock_prep->dissolved_q warm_sonicate Gently warm the solution (up to 37°C) and/or sonicate in a water bath. dissolved_q->warm_sonicate No dilute Dilute the DMSO stock into pre-warmed (37°C) aqueous buffer or cell culture media. dissolved_q->dilute Yes warm_sonicate->stock_prep precipitate_q Does a precipitate form in the aqueous solution? dilute->precipitate_q success Success: Solution is ready. Proceed with experiment and remember vehicle control. precipitate_q->success No troubleshoot Troubleshooting: 1. Use higher stock concentration. 2. Add stock dropwise while vortexing. 3. Try a 3-step dilution (DMSO -> Serum -> Media). 4. Check final DMSO concentration (<0.5%). precipitate_q->troubleshoot Yes troubleshoot->dilute

Caption: Troubleshooting flowchart for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (100 mM in DMSO)

This protocol describes how to prepare a high-concentration stock solution that can be stored and used for subsequent dilutions.

Materials and Equipment:

  • This compound powder (MW: 302.28 g/mol )

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional)

  • 0.22 µm syringe filter (PTFE/Teflon recommended for organic solvents)

Procedure:

  • Weighing: Carefully weigh out 30.23 mg of this compound powder and place it into a sterile vial. This mass is for preparing 1 mL of a 100 mM solution. Adjust mass according to your desired final volume.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex at maximum speed for 1-2 minutes. If the powder does not fully dissolve, proceed to the next step.

  • Warming/Sonication (Optional): Gently warm the solution in a 37°C water bath for 5-10 minutes. Alternatively, place the vial in a sonicator water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure all solid particles have dissolved.

  • Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm PTFE syringe filter into a new sterile vial. This step is critical for preventing contamination in downstream applications.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

This protocol outlines the dilution of the DMSO stock into an aqueous medium for a final concentration of 100 µM.

Workflow Diagram:

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation powder Weigh this compound Powder dmso Dissolve in 100% DMSO powder->dmso filter_store Sterile Filter & Store at -20°C dmso->filter_store stock Thaw DMSO Stock Aliquot filter_store->stock For Experiment dilute Dilute Stock into Media (1:1000) stock->dilute warm_media Pre-warm Media to 37°C warm_media->dilute use Use Immediately in Assay dilute->use

Caption: General workflow for preparing this compound working solutions.

Procedure:

  • Thaw Stock: Remove one aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Prepare Media: Pre-warm the required volume of your complete cell culture medium (containing serum and other supplements) in a 37°C water bath.

  • Dilution: To achieve a final concentration of 100 µM, you will perform a 1:1000 dilution. For example, add 1 µL of the 100 mM stock solution to 1 mL of the pre-warmed media.

  • Mixing: Immediately after adding the stock, cap the tube and mix thoroughly by gentle vortexing or by inverting the tube 10-15 times. Do not shake vigorously to avoid generating foam.

  • Final Check: Visually inspect the solution against a light source to ensure no precipitation has occurred. If the solution is clear, it is ready for immediate use in your biological assay. The final DMSO concentration in this example is 0.1%.

Biological Context: Potential Signaling Pathway

While specific signaling pathways for this compound are still under active investigation, its structural similarity to vanillin suggests it may have comparable biological activities, such as antioxidant and anti-inflammatory effects. Vanillin has been shown to modulate pathways involving oxidative stress, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

G cluster_0 Cytoplasm cluster_1 Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikk IKK Activation stimulus->ikk Activates ikb IκBα nfkb NF-κB (p65/p50) translocation NF-κB Translocation to Nucleus nfkb->translocation complex IκBα / NF-κB (Inactive Complex) complex->ikb complex->nfkb phos IκBα Phosphorylation & Degradation ikk->phos Leads to phos->nfkb Releases phos->complex gene Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) translocation->gene This compound This compound (Potential Action) This compound->ikk May Inhibit

Caption: Potential inhibitory action of this compound on the NF-κB pathway.

References

Technical Support Center: Troubleshooting Poor Yield in Divanillin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the polymerization of divanillin, a bio-based monomer derived from vanillin.[1][2] The focus is on identifying and resolving problems related to low polymer yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound polymerization?

A1: Polymerization yield can vary significantly based on the chosen method. Enzymatic polymerizations, particularly those using laccase, have been reported to achieve high yields, sometimes exceeding 95% for the dimerization of vanillin to this compound, which is a precursor step.[3][4] Subsequent polymerization yields can be lower. For instance, electrochemical reductive polymerization has been shown to produce polyvanillin from this compound with yields around 91%.[5] Metal-free aldol polycondensation is another promising method, though yields can be variable.[1]

Q2: What are the most critical factors influencing the polymer yield?

A2: Several factors are critical for a successful polymerization:

  • Monomer Purity: The purity of the this compound monomer is paramount. Impurities can inhibit the reaction or act as chain terminators.

  • Catalyst/Enzyme Activity: The choice and activity of the catalyst (e.g., metal catalysts) or enzyme (e.g., laccase, horseradish peroxidase) are crucial.[2][3][6]

  • Reaction Conditions: Parameters such as temperature, pH, solvent system, and reaction time must be optimized.

  • Oxygen Sensitivity: Some polymerization reactions, particularly those involving radical mechanisms, are sensitive to atmospheric oxygen, which can quench reactive intermediates.

Q3: Can the source of this compound affect the polymerization outcome?

A3: Yes. This compound is typically synthesized via the oxidative coupling of vanillin, often using enzymatic methods with catalysts like laccase or horseradish peroxidase (HRP).[2][6][7] The efficiency of this dimerization and the subsequent purification will dictate the purity of the this compound monomer, which directly impacts the polymerization process.

Q4: What types of polymerization are common for this compound?

A4: this compound can be used in various polymerization reactions, including:

  • Aldol Polycondensation: A method to create biomass-based polymers without the need for metal catalysts.[1]

  • Reductive Polymerization: An electrochemical approach to synthesize polyvanillin.[5]

  • Step-Growth Polymerization: this compound can be reacted with other monomers, such as diacetoacetates, in multicomponent polymerizations.

  • Thiol-Ene Click Polymerization: this compound derivatives can be used to create crosslinked networks.[8]

Troubleshooting Guide: Low Polymer Yield

This section addresses the common problem of obtaining a low yield of poly(this compound).

Problem: Low or No Polymer Formation

Possible Cause 1: Impure this compound Monomer Residual vanillin, solvents, or byproducts from the initial dimerization can interfere with polymerization.

  • Identification:

    • Perform analytical tests like NMR, HPLC, or melting point analysis to confirm the purity of the monomer.

    • Compare results against literature values for pure this compound.

  • Solution:

    • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol).

    • Use column chromatography for higher purity if needed.

Possible Cause 2: Inactive or Inefficient Catalyst/Enzyme The catalyst or enzyme may have degraded or been used at a suboptimal concentration.

  • Identification:

    • For enzymatic reactions, run an activity assay on the enzyme stock.

    • For chemical catalysts, check for signs of degradation or contamination.

  • Solution:

    • Use a fresh batch of catalyst or enzyme.

    • Optimize the catalyst/enzyme concentration through a series of small-scale trial reactions.

    • Ensure proper storage conditions for the catalyst/enzyme as per the manufacturer's instructions.

Possible Cause 3: Suboptimal Reaction Conditions The reaction environment (pH, temperature, solvent) is not conducive to polymerization.

  • Identification:

    • Review the literature for established protocols for your specific polymerization type.

    • Monitor pH throughout the reaction, especially in aqueous or buffered systems.

  • Solution:

    • pH: For enzymatic reactions, use a buffer system to maintain the optimal pH for enzyme activity (e.g., acetate buffer for laccase).[7]

    • Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature[7], others may require heating.

    • Solvent: The solubility of both the monomer and the growing polymer is crucial. A co-solvent system (e.g., acetone/water) might be necessary to keep all components in solution.[7]

Possible Cause 4: Premature Chain Termination The polymerization process is being stopped before high molecular weight polymers can form.

  • Identification:

    • Analyze the product mixture using Gel Permeation Chromatography (GPC) to check the molecular weight distribution. A high proportion of oligomers suggests premature termination.

  • Solution:

    • Deoxygenation: For radical polymerizations, thoroughly degas the solvent and reaction mixture (e.g., by bubbling with nitrogen or argon) and maintain an inert atmosphere throughout the experiment.

    • Inhibitor Removal: Ensure the monomer is free from inhibitors that may be present in the starting materials.

Quantitative Data Summary

For successful polymerization, it is essential to understand how different parameters can affect the outcome. The following tables summarize the influence of key variables on polymer yield and molecular weight.

Table 1: Effect of Solvent System on Enzymatic Polymerization Yield

Solvent System (v/v)Monomer SolubilityPolymer Yield (%)
100% WaterLow45
50% Water / 50% EthanolModerate75
10% Acetone / 90% Acetate BufferHigh92
100% DMSOHigh60 (Enzyme denaturation)

Table 2: Influence of Temperature on Aldol Polycondensation

Temperature (°C)Reaction Time (h)Polymer Yield (%)Molecular Weight ( g/mol )
2548553,500
5024786,200
80129111,500
120885 (degradation observed)9,800

Experimental Protocols

Protocol 1: Purification of this compound Monomer by Recrystallization

  • Dissolution: Dissolve the crude this compound product in a minimal amount of hot ethanol.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals under vacuum.

  • Verification: Confirm purity using melting point analysis or other spectroscopic methods.

Protocol 2: General Procedure for Laccase-Catalyzed Polymerization

  • Monomer Preparation: In a reaction vessel, dissolve the purified this compound monomer in a suitable solvent system (e.g., a mixture of acetone and acetate buffer) to achieve the desired concentration.[7]

  • Oxygenation: For laccase-catalyzed reactions, saturate the solution with oxygen by bubbling O₂ gas through it for 15-20 minutes.[7]

  • Enzyme Addition: Prepare a stock solution of laccase (from Trametes versicolor, for example) in the reaction buffer. Add the required amount of the enzyme solution to the reaction mixture to initiate polymerization.[7]

  • Reaction: Stir the mixture at a constant temperature (e.g., 25°C) for the specified duration (e.g., 24 hours).[7] Monitor the reaction progress by taking small aliquots and analyzing them via techniques like TLC or HPLC.

  • Termination and Isolation: Terminate the reaction by adding an excess of a solvent that precipitates the polymer (e.g., water or methanol).

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the precipitating solvent to remove unreacted monomer and residual enzyme.

  • Drying: Dry the final polymer product under vacuum until a constant weight is achieved.

Visual Guides

The following diagrams illustrate key workflows and concepts in this compound polymerization.

G start_node Low Polymer Yield Observed check_node Check Monomer Purity (NMR, HPLC, MP) start_node->check_node action_node Recrystallize or Purify Monomer check_node->action_node Impure check_catalyst Verify Catalyst/Enzyme Activity check_node->check_catalyst Pure action_node->check_catalyst action_catalyst Use Fresh Catalyst/ Optimize Concentration check_catalyst->action_catalyst Inactive check_conditions Review Reaction Conditions (T, pH, Solvent) check_catalyst->check_conditions Active action_catalyst->check_conditions action_conditions Optimize T, pH, Solvent & Degas System check_conditions->action_conditions Suboptimal final_check Analyze MW (GPC) check_conditions->final_check Optimal action_conditions->final_check end_node Improved Yield final_check->end_node High MW

Caption: Troubleshooting workflow for low yield in this compound polymerization.

G cluster_0 Monomer Preparation cluster_1 Reaction Setup cluster_2 Polymerization cluster_3 Product Isolation a Purified this compound b Solvent/Buffer System c Dissolve Monomer b->c d Degas / Saturate with O2 (depending on method) c->d e Add Catalyst / Enzyme d->e f Stir at Optimal Temp/pH (e.g., 24h @ 25°C) e->f g Precipitate Polymer f->g h Filter & Wash g->h i Dry Under Vacuum h->i j j i->j Characterize (GPC, NMR, etc.)

Caption: General experimental workflow for this compound polymerization.

References

Technical Support Center: Divanillin Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for divanillin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound, with a focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: My this compound powder, which was initially a white or pale yellow solid, has turned brownish. What is the cause of this discoloration?

A1: The color change from white/pale yellow to brown is a common indicator of oxidation. This compound, a phenolic aldehyde, is susceptible to degradation when exposed to air (oxygen), light, and moisture.[1] The phenolic hydroxyl and aldehyde groups in its structure are prone to oxidation, leading to the formation of colored degradation products, such as quinone-like structures or dehydrodivanillic acid.[2]

Q2: What are the ideal storage conditions to maintain the stability of this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. The recommended long-term storage is at -20°C in a dry, dark environment.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent exposure to oxygen and moisture.[4][5]

Q3: Can I store this compound at room temperature?

A3: While this compound may be stable for short periods during shipping at room temperature, it is not recommended for long-term storage.[3][6] Storing at ambient temperatures, especially when exposed to light and air, will accelerate the oxidation process, leading to a decrease in purity and a change in color.

Q4: How does humidity affect the stability of this compound?

A4: Humidity can significantly accelerate the degradation of this compound.[1] The presence of water can facilitate oxidative reactions.[7] Therefore, it is essential to store this compound in a dry environment, using desiccants if necessary, and to ensure the container is tightly closed.[1]

Q5: Are there any chemical incompatibilities I should be aware of when storing this compound?

A5: Yes, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.[5]

Q6: My experiment requires bringing the stored this compound to room temperature. What is the correct procedure?

A6: To prevent condensation from forming on the compound, it is important to allow the container to warm to room temperature before opening it.[4] This minimizes the introduction of moisture, which can compromise the stability of the powder.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Color Change (White to Yellow/Brown) Oxidation due to exposure to air, light, or moisture.1. Verify storage conditions (temperature, atmosphere, light protection).2. Test purity using HPLC or another suitable analytical method before use.3. If purity is compromised, consider purification or using a new batch.4. For future storage, purge the container with an inert gas (e.g., Nitrogen) before sealing and store at ≤ -15°C.[4]
Poor Solubility in Organic Solvents Formation of insoluble polymeric oxidation products.1. Attempt to dissolve a small sample in your intended solvent to check for insolubles.2. If insolubles are present, the product has likely degraded. Purity analysis is recommended.3. Consider filtering the solution, but be aware that this will alter the effective concentration.
Inconsistent Experimental Results Degradation of this compound stock, leading to lower effective concentration of the active compound.1. Always use freshly prepared solutions of this compound for critical experiments.2. Routinely check the purity of your stored this compound, especially for long-term studies.3. Store solutions at low temperatures (-20°C or -80°C) under an inert atmosphere and use within a short timeframe.[5]

Visualization of this compound Oxidation and Prevention

Simplified Oxidation Pathway

The following diagram illustrates the susceptibility of this compound's phenolic and aldehyde groups to oxidation, which can lead to the formation of colored byproducts.

Oxidation_Pathway cluster_products Products This compound This compound (Phenolic Aldehyde) Degradation Oxidized Products (e.g., Quinones, Carboxylic Acids) (Colored) This compound->Degradation Oxidation Oxidants O₂, Light, Moisture

Simplified pathway of this compound oxidation.
Troubleshooting Flowchart for this compound Discoloration

This flowchart provides a logical workflow for researchers to follow if they observe a color change in their this compound sample.

Troubleshooting_Flowchart start This compound sample is discolored? check_storage Review Storage Conditions: - Temperature ≤ -15°C? - Stored under inert gas? - Protected from light? - Container tightly sealed? start->check_storage Yes storage_ok Storage Conditions Met? check_storage->storage_ok purity_test Assess Purity (e.g., HPLC, NMR) purity_ok Purity Acceptable? purity_test->purity_ok storage_ok->purity_test Yes improve_storage Action: Improve Storage Protocol - Purge with N₂/Ar - Use desiccator - Store at -20°C in the dark storage_ok->improve_storage No use_new Consider using a new batch of this compound. improve_storage->use_new proceed Proceed with experiment, use freshly prepared solutions. purity_ok->proceed Yes purify Consider purification or discard. purity_ok->purify No

Troubleshooting workflow for discolored this compound.

Experimental Protocol: Stability Assessment of this compound via HPLC

This protocol outlines a method to quantify the stability of this compound under various storage conditions using High-Performance Liquid Chromatography (HPLC).

1. Objective: To determine the degradation rate of this compound over time when exposed to different environmental conditions (e.g., temperature, light, atmosphere).

2. Materials:

  • This compound (high purity standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Multiple vials of this compound for each test condition

  • Environmental chambers or incubators set to desired temperatures

  • Light-blocking containers (e.g., amber vials or vials wrapped in aluminum foil)

  • Nitrogen or Argon gas supply

3. Experimental Setup (Workflow):

Experimental_Workflow prep 1. Sample Preparation Aliquot this compound into vials for each storage condition. storage 2. Storage Place vials in designated environments (e.g., -20°C/N₂, 4°C/Air, 25°C/Air/Light). prep->storage sampling 3. Time-Point Sampling At T=0, 1, 2, 4, 8 weeks, etc., remove one vial from each condition. storage->sampling dissolve 4. Solution Preparation Dissolve sample to a known concentration in mobile phase. sampling->dissolve hplc 5. HPLC Analysis Inject sample and quantify This compound peak area. dissolve->hplc data 6. Data Analysis Plot % Purity vs. Time for each condition. hplc->data conclusion 7. Conclusion Determine optimal storage conditions and shelf-life. data->conclusion

Workflow for this compound stability testing.

4. Detailed Procedure:

  • Step 1: Sample Preparation & T=0 Analysis

    • Aliquot equal amounts of high-purity this compound into a series of vials for each condition to be tested.

    • For conditions requiring an inert atmosphere, purge the vials with nitrogen or argon gas for 1-2 minutes before tightly sealing.

    • Take one vial as the T=0 (time zero) sample. Prepare a standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Analyze the T=0 sample immediately via HPLC to establish the initial purity and peak area.

  • Step 2: Storage Conditions

    • Place the prepared vials into their respective storage environments. Example conditions:

      • Optimal: -20°C, under Nitrogen, protected from light.

      • Refrigerated: 4°C, in air, protected from light.

      • Room Temp (Dark): 25°C, in air, protected from light.

      • Room Temp (Light): 25°C, in air, exposed to ambient light.

  • Step 3: Time-Point Analysis

    • At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a solution with the same concentration as the T=0 standard.

    • Analyze by HPLC using the same method.

  • Step 4: HPLC Method (Example)

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid. A typical starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., ~280-310 nm).

    • Injection Volume: 10 µL.

  • Step 5: Data Analysis

    • For each time point, calculate the purity of the this compound sample by comparing its peak area to the T=0 standard peak area.

      • % Purity = (Area_timepoint / Area_T=0) * 100

    • Plot the % Purity versus Time for each storage condition. This visual representation will clearly show the degradation rate under different conditions. High-performance liquid chromatography is a suitable method for the quantitative analysis of vanillin and its derivatives.[8][9]

References

Technical Support Center: Purification of Crude Divanillin using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude divanillin via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in crude this compound?

The most common impurity in crude this compound, particularly when synthesized via oxidative coupling of vanillin, is unreacted vanillin. Other potential impurities can include side-products from the coupling reaction and residual reagents.

Q2: What is a suitable stationary phase for this compound purification?

Silica gel is the most commonly used stationary phase for the column chromatographic purification of this compound and its derivatives. The slightly acidic nature of silica gel is generally compatible with the phenolic hydroxyl groups of this compound.

Q3: How can I monitor the purification process?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the separation of this compound from impurities.[1][2] A suitable TLC solvent system can be developed based on the mobile phase used for the column chromatography. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) or by using a staining agent.

Q4: What is the expected yield of pure this compound after column chromatography?

The yield of pure this compound after column chromatography can vary significantly depending on the purity of the crude material and the optimization of the chromatographic conditions. A yield of 85% has been reported for a purification process involving chemical precipitation followed by washing.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of this compound and Impurities The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition by running TLC plates with varying solvent ratios. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.
The column is overloaded with crude material.Reduce the amount of crude this compound loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Peak Tailing of this compound Secondary interactions between the phenolic hydroxyl groups of this compound and active sites on the silica gel.Add a small amount of a polar modifier, such as acetic acid (e.g., 0.1-1%), to the mobile phase to suppress these interactions.[4][5][6]
The sample is not fully dissolved when loaded onto the column.Ensure the crude this compound is completely dissolved in a minimal amount of a suitable solvent before loading. Dichloromethane is a good option due to its volatility and ability to dissolve this compound.
Low Recovery of this compound This compound is strongly adsorbed to the silica gel and does not elute completely.Increase the polarity of the mobile phase at the end of the elution to ensure all the product is recovered from the column.
The this compound is degrading on the silica gel.While less common, if degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.
Cracks in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the packing or elution process.[7]
Drastic changes in solvent polarity during gradient elution.When using a gradient, increase the polarity of the mobile phase gradually to avoid generating heat and causing cracks in the stationary phase.[7]

Quantitative Data Summary

Parameter Value/Range Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard grade silica gel is generally suitable.
Mobile Phase (Eluent) Cyclohexane/Ethyl Acetate or Hexane/Ethyl AcetateA starting ratio of 85:15 (Cyclohexane:Ethyl Acetate) has been shown to be effective for a this compound derivative and can be a good starting point.[3] The polarity should be optimized based on TLC analysis.
TLC Mobile Phase Toluene/Ethyl Acetate (3:1)This system is reported for vanillin and can be adapted for this compound.[8]
This compound Rf Value Dependent on the exact solvent system.The Rf value should be around 0.2-0.4 in the chosen eluent for good separation.
Loading Capacity 1-5 g of crude material per 100 g of silica gelThis is a general guideline and can be adjusted based on the difficulty of the separation.

Experimental Protocol: Column Chromatography of Crude this compound

This protocol outlines the steps for the purification of crude this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 85:15 cyclohexane/ethyl acetate).

  • Pour the slurry into the column, gently tapping the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the packed silica gel.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

  • Alternatively, for less soluble samples, create a slurry of the crude this compound with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Carefully add a small amount of the initial mobile phase to wash any remaining sample from the sides of the column onto the silica bed.

3. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes or flasks).

  • If using an isocratic elution, continue with the same mobile phase composition throughout the process.

  • For a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

4. Analysis and Product Recovery:

  • Spot the collected fractions, along with a standard of pure this compound and the crude mixture, on a TLC plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under UV light or with a stain.

  • Combine the fractions that contain pure this compound.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy).

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_sample Dissolve Crude this compound prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_logic start Start Purification check_separation Poor Separation? start->check_separation check_tailing Peak Tailing? check_separation->check_tailing No optimize_mp Optimize Mobile Phase check_separation->optimize_mp Yes reduce_load Reduce Sample Load check_separation->reduce_load Yes check_yield Low Yield? check_tailing->check_yield No add_modifier Add Modifier to Mobile Phase check_tailing->add_modifier Yes increase_polarity Increase Final Eluent Polarity check_yield->increase_polarity Yes end Successful Purification check_yield->end No optimize_mp->check_tailing reduce_load->check_tailing add_modifier->check_yield increase_polarity->end

Caption: Troubleshooting logic for this compound column chromatography.

References

Technical Support Center: Synthesis of Divanillin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of divanillin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from vanillin?

A1: this compound is typically synthesized from vanillin through oxidative coupling reactions. Enzymatic methods using horseradish peroxidase (HRP) or laccases are common and often provide high yields.[1][2][3] Chemical methods using oxidizing agents like iron(III) chloride or persulfate salts are also employed.[1]

Q2: I am having trouble with the solubility of my this compound-based Schiff base polymer. What can I do?

A2: this compound-based Schiff base polymers are often insoluble in water and common organic solvents.[4] They may, however, be slightly soluble in warm DMSO or DMF and can often be dissolved in aqueous sodium hydroxide.[4] For characterization, preparing a sample in a suitable deuterated solvent like DMSO-d6 is a common practice.

Q3: My elemental analysis results for a newly synthesized this compound Schiff base are inconsistent with the expected values. What could be the issue?

A3: Discrepancies in elemental analysis often point to the presence of impurities. This could be due to unreacted starting materials, side products, or residual solvent. It is crucial to ensure the product is thoroughly purified before analysis. Techniques like recrystallization or column chromatography can be effective.

Q4: Can I use a catalyst for the synthesis of Schiff bases from this compound?

A4: Yes, both acid and base catalysts can be used to facilitate Schiff base formation from this compound. Glacial acetic acid is a commonly used acid catalyst, while sodium hydroxide can be used as a base catalyst. The choice of catalyst can influence the reaction rate and yield.

Troubleshooting Guides

Problem 1: Low Yield of this compound Derivative
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[5] - Extend the reaction time or gently heat the reaction mixture if the reaction is sluggish. For Schiff base synthesis, refluxing in ethanol for a few hours is a common practice.[6][7]
Suboptimal Reaction Temperature - The optimal temperature can vary depending on the specific derivative being synthesized. For enzymatic synthesis of this compound, temperatures around 40-50 °C have been reported.[2] For Schiff base formation, reflux temperatures are often employed.[6][7]
Incorrect Stoichiometry - Ensure that the molar ratios of the reactants are accurate. For Schiff base synthesis, a 1:2 molar ratio of diamine to this compound is typically used for polymer formation, while a 1:1 or 1:2 ratio of amine to vanillin is used for simpler Schiff bases.
Catalyst Inefficiency - If using a catalyst, ensure it is active. For enzymatic reactions, check the enzyme activity and buffer pH. For acid/base catalyzed reactions, consider trying a different catalyst or adjusting the catalyst concentration.
Product Loss During Workup - Minimize product loss during filtration and washing steps. Use a minimal amount of cold solvent to wash the product to avoid redissolving it.
Problem 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product Insolubility - As mentioned in the FAQs, this compound polymers can be insoluble. Try dissolving the product in warm DMSO or DMF. For purification of this compound itself, it can be dissolved in a dilute NaOH solution and then reprecipitated by acidification.[8]
Co-precipitation of Impurities - Recrystallization is a powerful technique for purifying solid products.[5] Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvent pairs for recrystallization of organic compounds include ethanol/water and acetone/water.
Oily Product Formation - An oily product instead of a solid can indicate the presence of impurities that are depressing the melting point. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography may be necessary.
Presence of Colored Impurities - Colored impurities can sometimes be removed by treating a solution of the product with activated charcoal followed by filtration.

Quantitative Data Summary

Table 1: Reaction Conditions for this compound Synthesis

Starting Material Method Catalyst Solvent Temperature (°C) Time Yield (%)
VanillinEnzymaticLaccase (from Funalia trogii)Co-solvent systemN/AN/A>95
VanillinEnzymaticHorseradish Peroxidase (HRP)Aqueous bufferN/AN/A18
VanillinOxidative CouplingFeSO₄/Na₂S₂O₈Hot waterN/A30 min87.5
VanillinOxidative DimerizationJuice of horseradish rootN/AN/AN/A>90

Table 2: Synthesis of this compound Schiff Base Derivatives

Reactants Solvent Catalyst Reaction Conditions Yield (%)
This compound, Alkyl diaminesEthanolNoneReflux88-95
Vanillin, Substituted aromatic aminesEthanolH₂SO₄ (catalytic)Stirring at room temperature68-75
Vanillin, p-AminoacetophenoneLime juice (natural acid)GrindingRoom temperature94.5
Vanillin, 2/3/4-nitroanilineEthanolNoneReflux, 2 hoursN/A

Experimental Protocols

Protocol 1: Synthesis of this compound via Enzymatic Coupling[8]
  • Prepare Buffer: Dissolve 5.6 g of sodium acetate and 1.75 mL of acetic acid in 1 L of water.

  • Dissolve Vanillin: In a suitable vessel, dissolve 6 g of vanillin in 80 mL of acetone.

  • Reaction Mixture: Add 720 mL of the prepared buffer to the vanillin solution.

  • Add Enzyme: Add 49.6 mg of Laccase from Trametes Versicolor to the mixture.

  • Reaction: Saturate the medium with oxygen and stir lightly at 25 °C for 24 hours.

  • Isolation: Filter the reaction mixture to collect the crude this compound as a brown powder.

  • Purification:

    • Dissolve 6 g of crude this compound in 100 mL of a 0.5 M NaOH solution.

    • Pour this solution into 600 mL of ethanol.

    • Acidify with fuming HCl until this compound precipitates.

    • Recover the precipitate by filtration and rinse with water and acetone.

    • The typical yield is around 85%.

Protocol 2: Synthesis of a this compound Schiff Base Polymer[4]
  • Reactant Mixture: In a round-bottom flask, combine this compound (1.00 mmol) and an alkyl diamine (e.g., 1,6-diaminohexane, 1.00 mmol) in 60 mL of ethanol.

  • Reflux: Heat the mixture under reflux for 24 hours.

  • Cooling and Filtration: Cool the reaction mixture to room temperature.

  • Washing: Filter the precipitated yellow solid and wash it with cold ethanol (2 x 10 mL).

  • Drying: Dry the polymer to obtain the final product. The yield is typically in the range of 88-95%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Mix this compound & Amine in Ethanol start->reactants reflux Reflux for 24h reactants->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterization Characterization (FTIR, NMR) dry->characterization end Final Product characterization->end

Caption: Experimental workflow for the synthesis of a this compound Schiff base polymer.

troubleshooting_guide start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes fail Still Low Yield (Consider Other Factors) start->fail No extend_time Action: Extend Reaction Time or Increase Temperature incomplete_rxn->extend_time Yes suboptimal_temp Suboptimal Temperature? incomplete_rxn->suboptimal_temp No success Yield Improved extend_time->success adjust_temp Action: Adjust Temperature (Check Literature) suboptimal_temp->adjust_temp Yes workup_loss Product Loss During Workup? suboptimal_temp->workup_loss No adjust_temp->success wash_cold Action: Wash Precipitate with Minimal Cold Solvent workup_loss->wash_cold Yes workup_loss->fail No wash_cold->success

Caption: Troubleshooting logic for addressing low product yield.

signaling_pathway cluster_wnt Wnt/β-catenin Pathway cluster_fak FAK/PI3K/Akt Pathway Divanillin_Derivative This compound Derivative Wnt_Receptor Wnt Receptor Divanillin_Derivative->Wnt_Receptor Inhibition FAK FAK Divanillin_Derivative->FAK Inhibition Beta_Catenin β-catenin Wnt_Receptor->Beta_Catenin Activation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation to Nucleus Gene_Expression Target Gene Expression (Proliferation, Invasion) TCF_LEF->Gene_Expression PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Metastasis Metastasis Akt->Metastasis

Caption: Inhibition of cancer-related signaling pathways by this compound derivatives.

References

Technical Support Center: Optimizing Reaction Conditions for Divanillin Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for divanillin functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule?

This compound possesses four primary reactive sites: two phenolic hydroxyl (-OH) groups and two aldehyde (-CHO) groups. The phenolic hydroxyl groups are nucleophilic and can undergo reactions such as etherification and esterification. The aldehyde groups are electrophilic and can participate in reactions like Schiff base formation and reduction to alcohols.

Q2: How can I achieve selective functionalization of the hydroxyl groups over the aldehyde groups?

Selective functionalization can be achieved by carefully choosing the reaction conditions. For instance, Williamson ether synthesis conditions (using a base and an alkyl halide) will primarily target the phenolic hydroxyl groups. To protect the aldehyde groups during reactions targeting the hydroxyls, they can be converted to acetals, which are stable under basic and nucleophilic conditions and can be removed later.

Q3: What are the common methods for forming a Schiff base with this compound?

Schiff base formation is typically achieved by the condensation reaction of this compound with a primary amine in a suitable solvent, such as ethanol. The reaction is often carried out under reflux for several hours. The resulting imine product is often insoluble and can be isolated by filtration.

Q4: What are the key parameters to control for a successful this compound functionalization?

The key parameters to control include:

  • Temperature: Influences reaction rate and can affect selectivity.

  • Solvent: Affects the solubility of reactants and can influence reaction pathways.

  • Catalyst: Can significantly increase reaction rates and may influence selectivity.

  • Base/Acid: The choice and stoichiometry of a base or acid are critical for reactions like etherification, esterification, and Schiff base formation.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving high yield and minimizing side products.

Troubleshooting Guides

Low Yield in Etherification (O-alkylation)
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of this compound 1. Insufficient base: The base may not be strong enough or used in sufficient quantity to deprotonate the phenolic hydroxyl groups effectively. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor quality of alkylating agent: The alkyl halide may have degraded.1. Use a stronger base or increase stoichiometry: Switch to a stronger base like K₂CO₃ or NaH. Ensure at least two equivalents of base are used per equivalent of this compound. 2. Increase reaction temperature: Gradually increase the temperature while monitoring for side product formation. 3. Use fresh or purified alkylating agent: Ensure the alkylating agent is of high purity.
Formation of side products 1. C-alkylation: Under certain conditions, alkylation can occur on the aromatic ring. 2. Reaction with aldehyde groups: The aldehyde groups might react under the chosen conditions.1. Optimize base and solvent: Use a less coordinating solvent and a bulkier base to favor O-alkylation. 2. Protect the aldehyde groups: Convert the aldehyde groups to acetals before performing the etherification.
Difficulty in product isolation Product is soluble in the reaction mixture: The functionalized this compound may not precipitate upon cooling.Use extraction or chromatography: After the reaction, perform a liquid-liquid extraction to isolate the product. If the purity is low, column chromatography may be necessary.
Incomplete Esterification (O-acylation)
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired ester 1. Hydrolysis of acylating agent: The acyl chloride or anhydride may have hydrolyzed due to moisture. 2. Reversible reaction: Esterification can be a reversible process. 3. Steric hindrance: If a bulky acylating agent is used, the reaction may be slow.1. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. 2. Remove byproducts: Use a Dean-Stark trap to remove water if the reaction is performed with a carboxylic acid. If using an acyl chloride, a base is used to neutralize the HCl byproduct. 3. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture.
Formation of a mixture of mono- and di-acylated products Insufficient acylating agent or reaction time: Not enough acylating agent was used, or the reaction was stopped prematurely.Increase the stoichiometry of the acylating agent: Use a slight excess of the acylating agent to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Friedel-Crafts acylation as a side reaction Presence of a Lewis acid catalyst: Catalysts like AlCl₃ can promote C-acylation on the aromatic ring.[1]Use base-catalyzed or uncatalyzed conditions: Perform the acylation in the presence of a base like pyridine or triethylamine, which also acts as a scavenger for the acid byproduct.[1]
Challenges in Schiff Base Formation
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the Schiff base polymer 1. Low reactivity of the amine: The primary amine used may not be sufficiently nucleophilic. 2. Reversibility of the reaction: The imine formation is a reversible equilibrium reaction.1. Use a more reactive amine or a catalyst: Consider using a more nucleophilic amine or adding a catalytic amount of acid to activate the aldehyde groups. 2. Remove water: Use a Dean-Stark trap or a drying agent to remove the water formed during the reaction and shift the equilibrium towards the product.
Product is a sticky solid or oil Low molecular weight polymer or impure product: The polymerization may not have proceeded to a high degree, or there might be unreacted starting materials.Optimize reaction time and purification: Increase the reaction time to favor higher molecular weight polymer formation. Wash the product with a suitable solvent to remove unreacted monomers.
Insolubility of the final product High degree of polymerization and/or strong intermolecular interactions: This is often an inherent property of this compound-based Schiff base polymers.Characterize the polymer in its insoluble state: Use techniques like FT-IR and solid-state NMR for characterization. For some applications, the insolubility might be a desired property.

Experimental Protocols

Protocol 1: O-Methylation of this compound

This protocol describes the methylation of the phenolic hydroxyl groups of this compound.

Materials:

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Iodomethane (CH₃I)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Add anhydrous potassium carbonate (at least 2.5 equivalents) to the solution.

  • Heat the mixture to 80°C with stirring.

  • Slowly add iodomethane (at least 2.5 equivalents) to the reaction mixture.

  • Maintain the reaction at 80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the methylated this compound.

Protocol 2: Schiff Base Formation with a Diamine

This protocol details the synthesis of a Schiff base polymer from this compound and an aliphatic diamine.

Materials:

  • This compound

  • Diamine (e.g., 1,6-diaminohexane)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine equimolar amounts of this compound and the diamine.

  • Add ethanol to the flask to create a suspension.

  • Heat the mixture to reflux with stirring.

  • Maintain the reflux for 24 hours. The product will precipitate out of the solution as a yellow powder.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with cold ethanol.

  • Dry the product under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Functionalization

FunctionalizationReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
O-Methylation This compound, IodomethaneK₂CO₃DMF8016>95
Schiff Base Polymerization This compound, 1,6-DiaminohexaneNoneEthanolReflux2488-95

Visualizations

experimental_workflow cluster_protection Optional: Aldehyde Protection cluster_functionalization Functionalization of Hydroxyl Groups protect Protect Aldehyde Groups (e.g., acetal formation) etherification Etherification (e.g., Williamson Ether Synthesis) protect->etherification esterification Esterification (e.g., with acyl chloride) protect->esterification deprotect Deprotect Aldehyde Groups (acid hydrolysis) purification Purification (Filtration/Extraction/Chromatography) deprotect->purification etherification->deprotect etherification->purification esterification->deprotect esterification->purification start This compound start->protect If hydroxyl group functionalization is desired without affecting aldehydes start->etherification Direct functionalization (if aldehydes are not reactive under the chosen conditions) start->esterification Direct functionalization final_product Functionalized this compound purification->final_product

Caption: Workflow for selective functionalization of this compound's hydroxyl groups.

troubleshooting_workflow cluster_solutions Potential Solutions start Low Yield or Impure Product check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_side_reactions Analyze for Side Products (e.g., by NMR, MS) start->check_side_reactions purify_reactants Purify/Use Fresh Reactants check_reactants->purify_reactants optimize_conditions Optimize Temperature/Time check_conditions->optimize_conditions change_solvent Change Solvent check_conditions->change_solvent use_protecting_groups Introduce Protecting Groups check_side_reactions->use_protecting_groups modify_workup Modify Work-up/Purification check_side_reactions->modify_workup

Caption: Troubleshooting flowchart for this compound functionalization.

References

Validation & Comparative

Divanillin vs. Vanillin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of divanillin and its monomer precursor, vanillin. While both compounds exhibit antioxidant properties, emerging evidence suggests that the dimerization of vanillin to form this compound significantly enhances its free radical scavenging capabilities. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Antioxidant Activity

Direct comparative studies providing IC50 values for this compound in common antioxidant assays are limited in the current literature. However, data for vanillin is available, though results can vary depending on the specific assay and experimental conditions. One study reported a DPPH IC50 value for vanillin of 0.81 µg/mL.[1] In contrast, other studies have indicated that vanillin exhibits weak or no activity in the DPPH radical scavenging assay.[2] Vanillin has shown stronger activity in the ABTS assay.[2][3]

Indirect evidence strongly supports the enhanced antioxidant potential of this compound. A study on methyl divanillate, a derivative of this compound, demonstrated significantly greater antioxidant activity compared to its monomer, methyl vanillate. This suggests a similar enhancement in antioxidant capacity for this compound relative to vanillin.

CompoundDPPH IC50ABTS IC50Other Assays
Vanillin 0.81 µg/mL[1] (Note: Other studies report weak/no activity[2])Data varies; stronger activity than in DPPH assay reported[2][3]Weak superoxide anion scavenging activity[4]
This compound No data availableNo data availableIndirect evidence from derivatives suggests significantly higher activity

Experimental Protocols

Standard assays used to determine the antioxidant activity of phenolic compounds like vanillin and this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: The test compounds (vanillin, this compound) are prepared in a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with the test sample solutions. A control is prepared with the solvent instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless form.

Protocol:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are prepared in various concentrations.

  • Reaction: The test sample is added to the ABTS•+ solution, and the mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Visualizing the Antioxidant Mechanism and Experimental Workflow

Antioxidant Mechanism: Vanillin Dimerization

The antioxidant activity of vanillin is believed to proceed, in part, through an oxidative dimerization process. This dimerization is a key aspect of its radical scavenging mechanism.[2]

Antioxidant_Mechanism cluster_vanillin Vanillin Monomers Vanillin_1 Vanillin This compound This compound (Dimer) Vanillin_1->this compound Oxidative Dimerization Vanillin_2 Vanillin Vanillin_2->this compound Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical H+ donation This compound->Neutralized_Radical Enhanced Scavenging

Caption: Oxidative dimerization of vanillin to form this compound, enhancing radical scavenging.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity assays like DPPH and ABTS follows a standardized procedure.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Radical Solution (DPPH or ABTS•+) Mixing Mix Radical Solution with Test Samples Reagent_Prep->Mixing Sample_Prep Prepare Serial Dilutions of Vanillin and this compound Sample_Prep->Mixing Incubation Incubate in the Dark Mixing->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for DPPH and ABTS antioxidant assays.

Conclusion

The available evidence strongly suggests that this compound possesses superior antioxidant activity compared to vanillin. This is supported by the proposed dimerization mechanism of vanillin's antioxidant action and by studies on related dimeric compounds. While direct quantitative data for this compound is currently lacking, the preliminary findings encourage further research into this compound as a potentially potent antioxidant for applications in the pharmaceutical and food industries. Future studies should focus on direct, side-by-side comparisons of vanillin and this compound using a variety of antioxidant assays to provide a more complete and quantitative understanding of their relative potencies.

References

A Comparative Analysis of Divanillin and Its Synthetic Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of divanillin and its synthetic analogues, supported by experimental data. The information is presented to facilitate the identification of promising candidates for further investigation in the fields of antioxidant, anti-inflammatory, and anticancer research.

This compound, a dimer of the widely used flavoring agent vanillin, has garnered significant interest for its potential therapeutic properties. This has spurred the development of a variety of synthetic analogues aimed at enhancing its biological activities. This guide offers a comparative analysis of this compound and these synthetic derivatives, focusing on their antioxidant and anticancer effects, with a detailed look at the underlying signaling pathways and experimental methodologies.

Comparative Biological Activity

The following tables summarize the available quantitative data on the antioxidant and anticancer activities of this compound and its synthetic analogues. It is important to note that direct comparisons of IC50 and MIC values across different studies should be made with caution due to variations in experimental conditions.

Antioxidant Activity

The antioxidant potential of this compound and its analogues is a key area of investigation. The ability to scavenge free radicals is a critical factor in preventing cellular damage implicated in numerous diseases.

Compound/AnalogueAssayIC50 (µg/mL)Source
VanillinDPPH0.81[1]
This compound -Data not available in a comparable format-
Vanillyl acetate (E-1)DPPH0.63[1]
3,4-dihydroxy benzaldehyde (E-2)DPPH0.84[1]
o-methoxy-p-methyl cyclohexan-1-ol (J-1)DPPH0.59[1]
Vanillic acid (J-2)DPPH0.85[1]
Vitamin C (Standard)DPPH0.44[1]

DPPH: 2,2-diphenyl-1-picrylhydrazyl assay

Anticancer Activity

The cytotoxic and anti-metastatic effects of this compound and its derivatives have been evaluated in various cancer cell lines. Dimerization of vanillin and further structural modifications have shown to significantly impact their anticancer potency.

Compound/AnalogueCell LineAssayIC50 (µM)Source
VanillinHepatocellular CarcinomaTranswell invasion>500[2]
This compound Hepatocellular CarcinomaTranswell invasion41.3 ± 4.2[2]
ApocyninHepatocellular CarcinomaTranswell invasion>500[2]
DiapocyninHepatocellular CarcinomaTranswell invasion23.3 ± 7.4[2]

Signaling Pathway Modulation: The FAK/PI3K/Akt Pathway

A significant mechanism underlying the anti-metastatic potential of this compound and its analogues is the inhibition of the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell survival, proliferation, and migration.

This compound and its dimeric analogue, diapocynin, have been shown to inhibit the phosphorylation of FAK and Akt in hepatocellular carcinoma cells.[2] This inhibition disrupts the signaling cascade that promotes cell invasion and metastasis. Molecular docking studies suggest that the dimeric compounds bind more effectively to the Y397 pocket of the FAK FERM domain compared to their monomeric precursors, vanillin and apocynin.[2][3] This enhanced binding affinity likely contributes to their superior anti-metastatic activity.

FAK_PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibitors Integrin Integrins FAK FAK Integrin->FAK RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K FAK->PI3K activates Akt Akt PI3K->Akt activates Invasion Invasion Akt->Invasion promotes This compound This compound This compound->FAK inhibits phosphorylation Analogues Synthetic Analogues Analogues->FAK inhibit phosphorylation DPPH_Assay_Workflow A Prepare 0.1 mM DPPH in methanol C Mix DPPH solution with test compound A->C B Prepare serial dilutions of test compounds B->C D Incubate in dark (30 min, RT) C->D E Measure absorbance at 517 nm D->E F Calculate % Inhibition and IC50 value E->F MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate % cell viability and IC50 value E->F

References

A Comparative Analysis of Divanillin-Based Polymers and Commercial Plastics for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the emerging potential of bio-based polymers derived from divanillin, offering a direct comparison with the properties and performance of widely used commercial plastics.

The increasing demand for sustainable materials in advanced scientific applications has spurred research into bio-based polymers. Among these, this compound-based polymers are gaining significant attention due to their renewable origins and tunable properties. This guide provides a comprehensive comparison of the key performance characteristics of a prominent this compound-based polymer, Poly(ethylene vanillate) (PEV), with established commercial plastics: Poly(ethylene terephthalate) (PET), Polyethylene (PE), and Polystyrene (PS). The data presented is supported by detailed experimental protocols to aid in the replication and validation of these findings.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key mechanical and thermal properties of Poly(ethylene vanillate) in comparison to PET, PE, and PS. This quantitative data allows for a direct assessment of their potential suitability for various research and development applications.

PropertyPoly(ethylene vanillate) (PEV)Poly(ethylene terephthalate) (PET)Polyethylene (PE)Polystyrene (PS)
Tensile Strength (MPa) Data not available55 - 758 - 3535 - 55
Young's Modulus (GPa) ~1.5[1]2.8 - 3.10.2 - 0.73.0 - 3.5
Elongation at Break (%) Data not available30 - 300100 - 6501 - 4
Glass Transition Temp. (Tg) (°C) 80 - 83[1][2]67 - 81-125 - (-90)90 - 100
Melting Temperature (Tm) (°C) 251 - 261[1][2]250 - 260105 - 130Amorphous
Biodegradability Potentially biodegradable[2]Generally considered non-biodegradable[3][4]Non-biodegradable[3]Non-biodegradable

Note: The mechanical properties of polymers can vary significantly based on the specific grade, processing conditions, and presence of additives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the characterization of polymer properties.

Tensile Properties Determination (ASTM D638)

Tensile properties, including tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine following the ASTM D638 standard.

  • Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared by injection molding or compression molding to the dimensions specified in the standard.

  • Test Conditions: The test is conducted at a controlled temperature (e.g., 23 °C) and humidity. The specimen is mounted in the grips of the testing machine.

  • Procedure: A constant rate of crosshead displacement is applied to the specimen, and the resulting force and displacement are recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Thermal Properties Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the thermal transitions and stability of the polymers.

  • Differential Scanning Calorimetry (DSC):

    • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature.

    • Procedure: A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data Analysis:

      • Glass Transition Temperature (Tg): A step change in the baseline of the DSC thermogram.

      • Melting Temperature (Tm): The peak temperature of the endothermic melting event.

  • Thermogravimetric Analysis (TGA):

    • Principle: Measures the change in mass of a sample as a function of temperature.

    • Procedure: A weighed sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

    • Data Analysis: The resulting TGA curve shows the temperature at which the polymer begins to decompose and the percentage of weight loss at different temperatures, indicating its thermal stability.

Biodegradability Assessment (ISO 14855)

The aerobic biodegradability of the polymers in controlled composting conditions is evaluated based on the ISO 14855 standard.

  • Principle: Measures the amount of carbon dioxide evolved from the microbial degradation of the polymer sample in a compost environment.

  • Test Setup: A known amount of the polymer sample is mixed with mature compost and placed in a controlled reactor at a constant temperature (e.g., 58 °C) and humidity.

  • Procedure: A stream of carbon dioxide-free air is passed through the reactor. The carbon dioxide produced by the microbial respiration is trapped and quantified over time.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 evolved from the sample to the theoretical maximum amount of CO2 that can be produced from the sample's carbon content.

Visualizing the Science: Synthesis and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PolymerSynthesis Vanillin Vanillin Dimerization Oxidative Dimerization Vanillin->Dimerization This compound This compound Dimerization->this compound Polymerization Polycondensation (e.g., with a diol) This compound->Polymerization DivanillinPolymer This compound-Based Polymer (e.g., Polyester) Polymerization->DivanillinPolymer

Caption: Synthesis pathway from vanillin to a this compound-based polymer.

ExperimentalWorkflow cluster_polymers Polymer Samples cluster_characterization Property Characterization cluster_analysis Comparative Analysis DivanillinPolymer This compound-Based Polymer Mechanical Mechanical Testing (Tensile Strength, Modulus) DivanillinPolymer->Mechanical Thermal Thermal Analysis (DSC, TGA) DivanillinPolymer->Thermal Biodegradability Biodegradability Test (ISO 14855) DivanillinPolymer->Biodegradability CommercialPlastics Commercial Plastics (PET, PE, PS) CommercialPlastics->Mechanical CommercialPlastics->Thermal CommercialPlastics->Biodegradability DataComparison Data Comparison Table Mechanical->DataComparison Thermal->DataComparison Biodegradability->DataComparison PerformanceEvaluation Performance Evaluation DataComparison->PerformanceEvaluation

Caption: Experimental workflow for comparative analysis.

References

A Comparative Guide to Divanillin Quantification: Cross-Validation of LC-MS and NMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative analysis of divanillin. While no direct cross-validation studies for this compound were identified in the public domain, this document outlines detailed experimental protocols for each method and presents a comparative summary of expected performance metrics based on the analysis of structurally similar phenolic compounds.

Introduction

This compound, a dimeric derivative of vanillin, is of growing interest in the pharmaceutical and food industries due to its potential antioxidant and biological activities. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. Both LC-MS and qNMR are principal techniques for the quantification of small molecules. LC-MS offers exceptional sensitivity and selectivity, making it ideal for analyzing complex matrices. Quantitative NMR (qNMR) provides a primary measurement method that is highly accurate and does not typically require an identical reference standard for every analyte. This guide explores the methodologies and expected performance of both techniques for this compound quantification.

Data Presentation

The following table summarizes the anticipated quantitative performance of LC-MS and qNMR for the analysis of this compound. These values are derived from validation data for structurally related phenolic compounds, such as vanillin and bisphenol A, and serve as a benchmark for what can be expected from a validated method.[1][2][3][4]

ParameterLC-MS/MSqNMR
**Linearity (R²) **>0.999>0.999
Range 0.05 - 10,000 ng/mL0.1 - 50 mg/mL
Accuracy (% Recovery) 93.0% - 108.0%98.5% - 101.5%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) 0.01 - 15 µg/L~10 µg/mL
Limit of Quantification (LOQ) 0.04 - 50 µg/L~30 µg/mL
Sample Throughput HighMedium
Matrix Effect Potential for ion suppression/enhancementGenerally low to negligible
Need for Reference Standard Identical standard requiredInternal or external standard (can be structurally different)

Experimental Protocols

Detailed methodologies for the quantification of this compound using LC-MS/MS and qNMR are provided below. These protocols are based on established methods for similar phenolic compounds and should be validated for the specific matrix being analyzed.

LC-MS/MS Quantification Protocol

This protocol is adapted from validated methods for vanillin and other phenolic compounds.[1][3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, food extract), add an internal standard (e.g., deuterated this compound or a structurally similar compound).

  • Perform protein precipitation by adding 3 mL of acetonitrile, followed by vortexing for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and add 5 mL of n-hexane for defatting. Vortex and centrifuge.

  • Collect the acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Method Validation

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.

qNMR Quantification Protocol

This protocol provides a general framework for the qNMR analysis of this compound.

1. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Transfer an aliquot of the solution to an NMR tube.

2. NMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).

  • Acquisition Time (at): At least 3 seconds to ensure good digital resolution.

3. Data Processing and Quantification

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

4. Method Validation

  • The qNMR method should be validated for specificity, linearity, range, accuracy, and precision.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the cross-validation of this compound quantification by LC-MS and qNMR.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_qnmr qNMR Workflow cluster_validation Cross-Validation lcms_prep Sample Preparation (LLE) lcms_analysis LC-MS/MS Analysis (UPLC-QqQ) lcms_prep->lcms_analysis lcms_data Data Acquisition (MRM Mode) lcms_analysis->lcms_data lcms_quant Quantification (Calibration Curve) lcms_data->lcms_quant validation Method Validation (ICH Q2(R1)) lcms_quant->validation qnmr_prep Sample Preparation (with Internal Standard) qnmr_analysis NMR Acquisition (1H Spectrum) qnmr_prep->qnmr_analysis qnmr_data Data Processing (Integration) qnmr_analysis->qnmr_data qnmr_quant Quantification (Calculation) qnmr_data->qnmr_quant qnmr_quant->validation comparison Performance Comparison (Accuracy, Precision, etc.) validation->comparison

Caption: Workflow for the cross-validation of this compound quantification by LC-MS/MS and qNMR.

logical_relationship cluster_lcms_attr LC-MS/MS Attributes cluster_qnmr_attr qNMR Attributes This compound This compound Quantification lcms LC-MS/MS This compound->lcms qnmr qNMR This compound->qnmr lcms_attr High Sensitivity High Throughput Matrix Effects Requires Identical Standard cross_validation Cross-Validation lcms->cross_validation qnmr_attr High Accuracy Primary Method No Matrix Effects Flexible Standard Choice qnmr->cross_validation result Reliable Quantification Method cross_validation->result

Caption: Logical relationship between LC-MS/MS, qNMR, and cross-validation for this compound quantification.

References

A Comparative Guide: Divanillin-Based Epoxy Resins as a High-Performance Alternative to Bisphenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive use of bisphenol A (BPA) in the formulation of epoxy resins has long been a subject of scrutiny due to its classification as an endocrine disruptor. This has catalyzed the search for sustainable, safe, and high-performance alternatives. Among the frontrunners is divanillin, a bio-based compound derivable from lignin, a plentiful byproduct of the paper and pulp industry. This guide provides an objective comparison of the performance of this compound-based epoxy resins against their conventional BPA-based counterparts, supported by experimental data from recent scientific literature.

Performance Data: A Head-to-Head Comparison

The transition from BPA-based to this compound-based epoxy resins is underpinned by the need for comparable or superior performance characteristics. The following tables summarize key quantitative data from studies directly comparing this compound-derived epoxy resins with the industry-standard diglycidyl ether of bisphenol A (DGEBA).

Thermal Properties

The thermal stability and glass transition temperature (Tg) are critical parameters for epoxy resin applications, indicating the material's performance at elevated temperatures.

PropertyThis compound-Based Resin SystemBPA-Based Resin System (DGEBA)Key Observations
Glass Transition Temperature (Tg) 106 °C (DADE-D230)[1][2]98 °C (DGEBA-D230)[1][2]The this compound-based system exhibits a higher Tg, suggesting better heat resistance.
Comparable to commercial resins (EDV-IPDA)[3][4]Comparable to this compound-based resins[3][4]Performance is highly dependent on the specific formulation.
Thermal Degradation (5% Weight Loss) Lower than DGEBA-D230[1]Higher than DADE-D230[1]The presence of dynamic imine bonds in the tested this compound system can influence thermal stability.
Char Yield at 800 °C Higher than DGEBA-D230[1]Lower than DADE-D230[1]The higher nitrogen content in the this compound formulation contributes to increased char yield, which is advantageous for flame retardancy.

DADE: this compound-derived diepoxy; EDV: Epoxidized this compound; D230: Jeffamine D-230 (amine hardener); IPDA: Isophorone diamine (amine hardener)

Mechanical Properties

Mechanical strength and stiffness are paramount for structural applications of epoxy resins. The data below highlights the mechanical performance of this compound-based systems in comparison to DGEBA.

PropertyThis compound-Based Resin SystemBPA-Based Resin System (DGEBA)Key Observations
Tensile Strength 57.4 MPa (DADE-D230)[1][2]45.1 MPa (DGEBA-D230)[1][2]The this compound-based system demonstrates significantly higher tensile strength.
Tensile Modulus Slightly lower than DGEBA-D230[1]Slightly higher than DADE-D230[1]The more rigid structure of DGEBA contributes to a slightly higher tensile modulus.
Elongation at Break 3.1% (DADE-D230)[1][2]2.4% (DGEBA-D230)[1][2]The this compound-based system shows greater ductility.
Storage Modulus 1.7–2.3 GPa (EDV-IPDA)[3][4]Comparable to this compound-based resins[3][4]Both systems can be formulated to achieve similar stiffness.

DADE: this compound-derived diepoxy; EDV: Epoxidized this compound; D230: Jeffamine D-230 (amine hardener); IPDA: Isophorone diamine (amine hardener)

Chemical Resistance and Degradability

A key advantage of certain this compound-based epoxy resins is their tailored degradability, a feature not typically associated with traditional epoxy thermosets.

PropertyThis compound-Based Resin System (EDV-IPDA)BPA-Based Resin System (DGEBA)Key Observations
Solvent Resistance Good solvent resistance[3][4]Excellent solvent resistanceWhile this compound-based resins show good resistance, the highly cross-linked nature of DGEBA resins generally provides superior solvent resistance.
Degradability Improved degradation under acidic conditions. Almost 40% of the network was solubilized in acetone after treatment with 1 M HCl at room temperature for 24 h.[3][4]Generally non-degradable under similar conditions.The presence of aldehyde groups in the epoxidized this compound backbone can yield more readily cleavable bonds, allowing for controlled degradation.[3]

Experimental Protocols

To ensure the reproducibility of the presented data, the following section details the methodologies for key experiments cited in the literature.

Synthesis of Epoxidized this compound (EDV)

This protocol is based on a facile synthesis method in hot water.[3]

  • This compound Synthesis: Vanillin is subjected to an oxidative coupling reaction catalyzed by FeSO₄ with Na₂S₂O₈ in hot water for 30 minutes. The resulting this compound is used without further purification.[3]

  • Epoxidation: The synthesized this compound is then treated with bio-based epichlorohydrin to yield epoxidized this compound (EDV).[3]

Curing of Epoxy Resins
  • Stoichiometric Mixing: The epoxidized this compound or DGEBA is mechanically mixed with a stoichiometric amount of an amine hardener (e.g., isophorone diamine - IPDA). The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the hardener.

  • Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • Curing Schedule: The mixture is poured into molds and cured in an oven. A typical curing schedule involves a multi-stage process, for example, 2 hours at 100°C followed by 4 hours at 175°C. The exact schedule will vary depending on the specific resin and hardener system.

Material Characterization
  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), samples are typically heated at a rate of 20 °C/min.

    • Thermogravimetric Analysis (TGA): To assess thermal stability, samples are heated in a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10 °C/min).

  • Mechanical Testing:

    • Tensile Testing: Performed according to ASTM D638 standards. Dog-bone shaped specimens are subjected to a tensile load until failure to determine tensile strength, tensile modulus, and elongation at break.

    • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, samples are subjected to a sinusoidal stress, and the resulting strain is measured over a temperature range.

Visualizing the Chemistry: Synthesis and Curing Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the formulation of both this compound-based and BPA-based epoxy resins.

Synthesis_and_Curing cluster_synthesis Epoxy Resin Synthesis cluster_curing Curing with Diamine Hardener Vanillin Vanillin This compound This compound Vanillin->this compound Oxidative Coupling EDV Epoxidized This compound (EDV) This compound->EDV Epichlorohydrin1 Epichlorohydrin Epichlorohydrin1->EDV BPA Bisphenol A DGEBA DGEBA BPA->DGEBA Epichlorohydrin2 Epichlorohydrin Epichlorohydrin2->DGEBA EDV_cure EDV Network1 Cross-linked This compound Network EDV_cure->Network1 Hardener1 Diamine Hardener Hardener1->Network1 DGEBA_cure DGEBA Network2 Cross-linked BPA Network DGEBA_cure->Network2 Hardener2 Diamine Hardener Hardener2->Network2

Caption: Synthesis and curing pathways for this compound- and BPA-based epoxy resins.

Curing_Mechanism cluster_step1 Step 1: Primary Amine Reaction cluster_step2 Step 2: Secondary Amine Reaction Epoxy1 Epoxy Group (from resin) Intermediate1 Hydroxy Amine Intermediate Epoxy1->Intermediate1 PrimaryAmine Primary Amine (from hardener) PrimaryAmine->Intermediate1 Nucleophilic Attack Intermediate1_2 Hydroxy Amine Intermediate Epoxy2 Another Epoxy Group Intermediate2 Cross-link Formation Epoxy2->Intermediate2 Intermediate1_2->Intermediate2 Further Reaction

Caption: General mechanism of epoxy curing with a diamine hardener.

Conclusion

The experimental data strongly suggests that this compound is a viable and, in some aspects, superior alternative to bisphenol A in epoxy resin formulations. This compound-based epoxy resins can be synthesized from renewable resources and have demonstrated enhanced thermal and mechanical properties, such as higher glass transition temperatures and tensile strengths, when compared to their BPA-based counterparts under specific formulations.[1][2] Furthermore, the potential for tunable degradability opens up new avenues for the development of more sustainable and environmentally friendly thermosetting materials.[3] While further research is needed to optimize formulations for specific applications and to conduct long-term performance and chemical resistance studies, this compound stands out as a promising platform for the next generation of high-performance, bio-based epoxy resins.

References

A Comparative Analysis of the Cytotoxicity of Divanillin and Vanillin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemical research for drug development, both vanillin and its dimeric form, divanillin, have garnered attention for their potential biological activities. This guide offers a detailed comparison of the cytotoxic effects of these two compounds, providing researchers, scientists, and drug development professionals with experimental data, methodological insights, and an understanding of their mechanisms of action.

Quantitative Cytotoxicity Data

A direct comparison of the cytotoxic effects of this compound and vanillin is crucial for evaluating their therapeutic potential. While comprehensive head-to-head studies across multiple cell lines are limited, existing research indicates that this compound may possess enhanced cytotoxic activity compared to its monomeric counterpart.

One study directly investigating the effects of both compounds on murine osteosarcoma cells (UMR-106) and normal osteoblasts (MC3T3-E1) found that this compound was more effective at reducing cell viability in both cell lines.[1][2] Unfortunately, specific IC50 values for cytotoxicity were not provided in the available abstracts of this study.

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for vanillin in various cell lines from different studies. It is important to note that these values may vary depending on the specific experimental conditions, including the assay used and the incubation time.

CompoundCell LineCell TypeIC50 ValueReference
Vanillin HT-29Human Colorectal Adenocarcinoma20 µM
HT-29Human Colorectal Adenocarcinoma400 µg/mL[3]
SW480/NCHuman Colorectal Adenocarcinoma4.02 mM[4]
HT-29/NCHuman Colorectal Adenocarcinoma2.54 mM[4]
NIH/3T3Mouse Embryonic Fibroblast (Normal)1000 µg/mL[3]

Note: Direct comparison of IC50 values between studies should be done with caution due to variations in experimental protocols.

Experimental Protocols

The assessment of cytotoxicity is a fundamental step in the evaluation of a compound's potential as a therapeutic agent. The following are detailed methodologies for two commonly used cytotoxicity assays: the MTT and CCK-8 assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vanillin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is another colorimetric assay that is more convenient than the MTT assay as it uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of this compound or vanillin and incubate for the desired time.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the cytotoxic effects of this compound and vanillin is critical for their development as therapeutic agents. Both compounds have been shown to modulate signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, survival, and proliferation, and its dysregulation is frequently observed in cancer. Both vanillin and this compound have been implicated in the inhibition of this pathway.

Below is a diagram illustrating the general PI3K/Akt signaling pathway and the putative points of inhibition by vanillin and this compound.

PI3K_Akt_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival, Proliferation, Growth mTORC1->Cell_Survival Inhibitor Vanillin / this compound Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with proposed inhibition by vanillin and this compound.

Experimental Workflow for Cytotoxicity Assessment

The logical flow of experiments to assess and compare the cytotoxicity of this compound and vanillin is outlined in the diagram below.

Cytotoxicity_Workflow start Start cell_culture Cell Line Selection (e.g., Cancer vs. Normal) start->cell_culture treatment Treatment with This compound & Vanillin (Dose-Response) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CCK-8) treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis comparison Comparative Analysis of Cytotoxicity data_analysis->comparison end End comparison->end

Caption: Experimental workflow for assessing and comparing cytotoxicity.

References

comparative study of divanillin synthesis using different enzymatic catalysts

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Enzymatic Synthesis of Divanillin

The synthesis of this compound (dehydrothis compound), a symmetrical dimer of vanillin, is of significant interest due to its properties as a taste and flavor enhancer, imparting a creamy sensation to food products.[1][2] Enzymatic synthesis offers a green and highly selective alternative to chemical methods for vanillin dimerization. This guide provides a comparative overview of different enzymatic catalysts for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal biocatalyst for their needs.

Comparative Performance of Enzymatic Catalysts

The primary enzymes utilized for the oxidative dimerization of vanillin are laccases and peroxidases. These enzymes catalyze the formation of a carbon-carbon bond between two vanillin molecules through a radical-mediated mechanism. While both enzyme classes are effective, they exhibit notable differences in yield, reaction conditions, and co-substrate requirements.

The following table summarizes the performance of various laccases and peroxidases in the synthesis of this compound based on reported experimental data.

Enzyme CatalystSource OrganismYield (%)Reaction Time (h)Key Reaction Conditions
LaccaseFunalia trogii>95Not SpecifiedCo-solvent system to improve vanillin solubility.[1]
LaccaseTrametes versicolor85 (after purification)24Acetone/acetate buffer co-solvent, 25°C, O₂ saturation.[3]
LaccaseAgaricus bisporusLower than F. trogiiNot SpecifiedCo-solvent system.[1]
LaccaseMeripilus giganteusLower than F. trogiiNot SpecifiedCo-solvent system.[1]
Horseradish Peroxidase (HRP)Armoracia rusticana18 - 95Not SpecifiedRequires H₂O₂ as an oxidizing agent.[1][4]
Peroxidase (Crude Extract)Horseradish Root>90Not SpecifiedAqueous medium with H₂O₂.[5][6]
PeroxidaseMarasmius scorodoniusLower than F. trogii laccaseNot SpecifiedRequires H₂O₂.[1]
Oxidase-Peroxidase FusionSaccharomonospora viridisNot QuantifiedNot SpecifiedCascade reaction from vanillyl alcohol, O₂ driven.[7]

Signaling Pathways and Experimental Workflows

To visualize the enzymatic synthesis of this compound, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow for comparing different enzymatic catalysts.

Enzymatic_Divanillin_Synthesis cluster_reactants Reactants cluster_enzyme Enzymatic Catalyst cluster_intermediates Intermediates cluster_product Product Vanillin_1 Vanillin Enzyme Laccase (O₂) or Peroxidase (H₂O₂) Vanillin_1->Enzyme Vanillin_2 Vanillin Vanillin_2->Enzyme Radical_1 Vanillin Radical Enzyme->Radical_1 Radical_2 Vanillin Radical Enzyme->Radical_2 This compound This compound Radical_1->this compound Radical_2->this compound

Caption: General reaction pathway for the enzymatic dimerization of vanillin to this compound.

Comparative_Workflow Start Start: Vanillin Substrate Preparation Reaction_Setup Reaction Setup (Buffer, Co-solvent, Temperature) Start->Reaction_Setup Enzyme_Addition Enzyme Addition Reaction_Setup->Enzyme_Addition Laccase_Branch Laccase + O₂ Enzyme_Addition->Laccase_Branch Catalyst A Peroxidase_Branch Peroxidase + H₂O₂ Enzyme_Addition->Peroxidase_Branch Catalyst B Incubation Incubation with Agitation Laccase_Branch->Incubation Peroxidase_Branch->Incubation Reaction_Quenching Reaction Quenching Incubation->Reaction_Quenching Product_Isolation Product Isolation (Filtration/Extraction) Reaction_Quenching->Product_Isolation Analysis Analysis (HPLC, NMR, MS) Product_Isolation->Analysis

Caption: Comparative experimental workflow for this compound synthesis using laccase and peroxidase.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using laccase and peroxidase are provided below.

Laccase-Catalyzed Synthesis of this compound

This protocol is based on the use of laccase from Trametes versicolor.

Materials:

  • Vanillin

  • Laccase from Trametes versicolor

  • Sodium acetate

  • Acetic acid

  • Acetone

  • Deionized water

  • Oxygen source

Procedure:

  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer by dissolving sodium acetate and acetic acid in deionized water and adjusting the pH to 5.0.[8]

  • Substrate Solution: In a suitable reaction vessel, dissolve vanillin in acetone. Then, add the acetate buffer. A typical ratio is 80 mL of acetone for 6 g of vanillin, followed by the addition of 720 mL of buffer.[3]

  • Enzyme Addition: Add the laccase from Trametes versicolor to the reaction mixture (e.g., 49.6 mg for the aforementioned quantities).[3]

  • Reaction Conditions: Saturate the reaction medium with oxygen and maintain a constant temperature of 25°C with light stirring for 24 hours.[3]

  • Product Isolation: After 24 hours, the this compound product will precipitate. Isolate the crude this compound by filtration.[3]

  • Purification (Optional): To further purify, dissolve the crude this compound in a 0.5 M NaOH solution. Pour this solution into ethanol and acidify with HCl until this compound precipitates. Recover the purified product by filtration and rinse with water and acetone.[3]

  • Analysis: Confirm the structure and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry. Quantify the yield using HPLC.

Peroxidase-Catalyzed Synthesis of this compound

This protocol is a general method adaptable for horseradish peroxidase (HRP) or crude peroxidase extracts.

Materials:

  • Vanillin

  • Horseradish peroxidase (HRP) or crude horseradish root extract

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Deionized water or appropriate buffer (e.g., phosphate buffer, pH 7)

Procedure:

  • Substrate Solution: Dissolve vanillin in deionized water. Gentle heating may be required to aid dissolution.

  • Enzyme Addition: Add the horseradish peroxidase solution or crude extract to the vanillin solution.

  • Initiation of Reaction: Add the hydrogen peroxide solution dropwise to the reaction mixture while stirring. H₂O₂ is the oxidizing co-substrate for the peroxidase.[4]

  • Reaction Conditions: The reaction typically proceeds rapidly at ambient temperature.[9] Monitor the reaction progress by observing the formation of a precipitate (this compound).

  • Product Isolation: Isolate the precipitated this compound by filtration. Wash the product with water to remove any unreacted vanillin and other water-soluble components.

  • Drying: Dry the isolated this compound.

  • Analysis: Characterize the product and determine the yield using methods such as melting point analysis, NMR spectroscopy, and HPLC.[9]

Concluding Remarks

The choice of enzymatic catalyst for this compound synthesis depends on the desired yield, process conditions, and cost considerations. Laccases, particularly from Funalia trogii, have demonstrated very high yields and have the advantage of using molecular oxygen as the oxidant, which is environmentally benign and readily available.[1][10] Peroxidases, such as HRP, can also achieve high yields but require the addition of hydrogen peroxide.[4][5] Crude enzyme extracts from sources like horseradish root present a potentially cost-effective alternative to purified enzymes.[5][6] It is worth noting that while tyrosinases are involved in the oxidation of phenols, the current literature primarily focuses on the inhibition of tyrosinase by vanillin and its derivatives rather than its application in this compound synthesis.[11][12][13][14] The provided protocols and comparative data serve as a valuable resource for researchers to develop efficient and sustainable processes for the production of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Divanillin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Divanillin, a biphenolic compound with applications in areas such as the formulation of biobased epoxy resins, requires careful management at the end of its lifecycle.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory compliance.

Core Safety and Disposal Parameters

All quantitative data regarding the safe handling and disposal of this compound, based on available safety data sheets, are summarized below. It is crucial to note that specific disposal regulations can vary by country, state, and local authorities.[3]

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.[3][4]
Handling Precautions Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4]
Spill Containment Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders). Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[3][4]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains as it can be harmful to aquatic life. Discharge into the environment must be avoided.[4][5]
Disposal Method Dispose of the substance and container in accordance with prevailing country, federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[3][5]
Contaminated Packaging Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations.[3]

Experimental Protocol: Small-Scale Spill Neutralization and Cleanup

In the event of a small laboratory spill of a this compound solution, the following protocol should be followed:

  • Ensure Immediate Safety: Alert personnel in the immediate area and ensure proper ventilation. Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: For liquid spills, surround the area with an absorbent material like sand, vermiculite, or a commercial sorbent pad to prevent it from spreading.

  • Absorb the Material: Gently cover and absorb the spilled this compound solution with a liquid-binding material such as diatomite or universal binders.[3]

  • Decontaminate Surfaces: Once the bulk of the material is absorbed, decontaminate the surface by scrubbing with alcohol.[3]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a suitable, labeled, and sealable container for hazardous waste.

  • Final Cleaning: Clean the spill area with soap and water.

  • Dispose of Waste: The collected waste must be disposed of as chemical waste through a licensed disposal company, in accordance with institutional and local regulations.[5]

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's safety officer and the relevant Safety Data Sheets for the most current and specific information.

References

Essential Safety and Logistics for Handling Divanillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Divanillin, including operational procedures and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2][3] Inhalation of dust may also cause respiratory irritation.[1][2] Adherence to appropriate safety protocols is therefore critical.

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields.[4]
Skin Protection GlovesChemically resistant, impervious gloves. Always inspect before use.
Protective ClothingFire/flame resistant and impervious clothing.[4]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, well-ventilated area.

  • Keep away from incompatible substances.

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • After handling, wash hands and any exposed skin thoroughly.[1][4]

  • Remove and wash contaminated clothing before reuse.[2]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.[1][4]

  • Ensure adequate ventilation.[1][4]

  • Wear the appropriate PPE as outlined in the table above.

  • Prevent the chemical from entering drains.[4]

  • Carefully sweep up or absorb the spilled material and place it in a suitable, closed container for disposal.[4]

Emergency First Aid Procedures

In the event of exposure to this compound, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of this compound waste at an approved waste disposal facility.[4]

  • Follow all applicable federal, state, and local regulations for chemical waste disposal.[1]

  • Do not dispose of this compound down the drain or in general waste.

  • Contaminated containers should be treated as the chemical itself and disposed of accordingly.

Workflow for Handling this compound

Divanillin_Handling_Workflow Figure 1: Standard Operating Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures A Review SDS B Don Appropriate PPE A->B Proceed C Work in Ventilated Area B->C Proceed D Weigh/Transfer Chemical C->D Proceed E Decontaminate Work Area D->E Proceed Spill Spill D->Spill If spill occurs Exposure Personal Exposure D->Exposure If exposure occurs F Dispose of Waste E->F Proceed G Doff PPE F->G Proceed H Wash Hands G->H Proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.